molecular formula C6H7Br2N3O B2381675 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone CAS No. 320424-38-2

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone

Cat. No.: B2381675
CAS No.: 320424-38-2
M. Wt: 296.95
InChI Key: GPCXQAFMNHJJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone is a useful research compound. Its molecular formula is C6H7Br2N3O and its molecular weight is 296.95. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,5-dibromo-1,2,4-triazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2N3O/c1-3(4(2)12)11-6(8)9-5(7)10-11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCXQAFMNHJJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure and IUPAC Nomenclature of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive structural and synthetic analysis of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone . This compound represents a specialized functionalized heterocycle, combining the lipophilic and bioisosteric properties of a halogenated triazole with a reactive ketone handle. Such scaffolds are critical intermediates in the synthesis of agrochemicals (specifically conazole fungicides) and pharmaceutical candidates targeting CYP450 enzymes.

This document details the IUPAC nomenclature derivation, predicted physicochemical properties, synthetic pathways with regiochemical considerations, and spectroscopic signatures.

Chemical Identity and Structure

Core Identifiers
PropertyDetail
IUPAC Name 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)butan-2-one
Molecular Formula C₆H₇Br₂N₃O
Molecular Weight 296.95 g/mol
Chirality The C3 position of the butanone chain is a stereocenter. The compound exists as a racemic mixture (RS) unless synthesized asymmetrically.
SMILES CC(=O)C(C)N1C(=NC(=N1)Br)Br
Structural Analysis

The molecule consists of two distinct domains:

  • The Heterocycle: A 1,2,4-triazole ring substituted at positions 3 and 5 with bromine atoms.[1] The 3,5-dibromo substitution pattern increases lipophilicity and metabolic stability compared to the parent triazole.

  • The Alkyl Side Chain: A 2-butanone moiety attached to the N1 nitrogen of the triazole via its C3 carbon. This attachment creates a chiral center at the point of connection.

IUPAC Nomenclature Derivation

The name is derived following the IUPAC Blue Book (P-rules) hierarchy:

  • Principal Functional Group: The ketone (=O) has priority over the heterocyclic ring and halogens. Thus, the parent chain is butan-2-one .

  • Numbering: The parent chain is numbered to give the ketone the lowest locant (C2). Consequently, the substituent is at position C3.

  • Substituent Naming: The substituent is a 1,2,4-triazole ring.[1][2][3]

    • It is attached via a nitrogen atom.[3][4][5][6][7][8] In 1,2,4-triazoles, the tautomeric nitrogen is designated as position 1.

    • The ring has bromine atoms at positions 3 and 5.[1][4][6]

    • Complex substituent name: (3,5-dibromo-1H-1,2,4-triazol-1-yl) .

  • Assembly: 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone.

Synthetic Pathway and Regioselectivity[3][4][7][8][10][11][12]

The synthesis of N-alkylated 1,2,4-triazoles presents a classic regioselectivity challenge. 3,5-Dibromo-1,2,4-triazole has three potential nucleophilic nitrogen sites. However, due to the symmetry of the 3,5-dibromo precursor and steric/electronic factors, N1 alkylation is generally favored over N4, though N2 alkylation (which is chemically equivalent to N1 in the symmetric starting material but distinct in the product) is the primary pathway.

Experimental Protocol (Standardized)

Reaction: Nucleophilic Substitution (


)
Reagents:  3,5-Dibromo-1,2,4-triazole, 3-chloro-2-butanone (or 3-bromo-2-butanone), Potassium Carbonate (

). Solvent: Acetone or DMF (Polar Aprotic).[3]

Step-by-Step Methodology:

  • Activation: Dissolve 3,5-dibromo-1,2,4-triazole (1.0 eq) in anhydrous acetone. Add anhydrous

    
     (1.5 eq) to deprotonate the triazole, generating the triazolide anion. Stir at RT for 30 min.
    
  • Alkylation: Add 3-chloro-2-butanone (1.1 eq) dropwise. The use of the chloro-derivative is often preferred to control reaction rate, though the bromo-derivative reacts faster.

  • Catalysis (Optional): Add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to facilitate the Finkelstein reaction in situ if using the chloro-reactant.

  • Reflux: Heat the mixture to reflux (

    
    C for acetone) for 4-8 hours. Monitor via TLC (SiO2, Hexane/EtOAc).
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition the residue between EtOAc and Water. Wash organic layer with Brine.

  • Purification: The crude product may contain traces of the N4-isomer. Purify via column chromatography or recrystallization from Ethanol/Water.

Reaction Scheme Diagram

The following diagram illustrates the transformation and the numbering logic.

Synthesis Reactant1 3,5-Dibromo-1,2,4-triazole (Nucleophile) Intermediate Transition State (SN2 Attack) Reactant1->Intermediate + K2CO3, Acetone Reactant2 3-Chloro-2-butanone (Electrophile) Reactant2->Intermediate Product 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone (Target) Intermediate->Product Major Path (N1) SideProduct N4-Alkylated Isomer (Minor Impurity) Intermediate->SideProduct Minor Path (N4)

Caption: Synthetic pathway via N-alkylation. The N1-isomer is thermodynamically and kinetically favored due to the electronic stabilization of the adjacent nitrogen.

Physicochemical & Spectroscopic Profile

Predicted Properties
PropertyValue (Predicted)Significance
LogP ~1.8 - 2.2Moderate lipophilicity; likely good membrane permeability.
H-Bond Donors 0No -NH or -OH groups; reduces solvation penalty.
H-Bond Acceptors 43 Triazole nitrogens + 1 Ketone oxygen.
Topological Polar Surface Area (TPSA) ~47 ŲWell within the range for CNS or systemic absorption (<140 Ų).
Spectroscopic Characterization (NMR)

Since the triazole ring carbons are fully substituted with Bromine, there are no aromatic protons on the triazole ring. The ¹H NMR spectrum will only show signals from the aliphatic butanone chain.

¹H NMR (400 MHz, CDCl₃, δ ppm):

  • 2.15 (s, 3H): Methyl group adjacent to the ketone (C1 protons). Singlet due to lack of adjacent coupling partners.

  • 1.70 (d, J=7.0 Hz, 3H): Terminal methyl group (C4 protons). Doublet due to coupling with the methine proton.

  • 5.20 (q, J=7.0 Hz, 1H): Methine proton (C3) attached to the triazole and the methyl group. Quartet due to coupling with the C4 methyl. Note: This shift is significantly downfield (deshielded) due to the electron-withdrawing nature of the triazole ring and the alpha-carbonyl position.

¹³C NMR (100 MHz, CDCl₃, δ ppm):

  • ~200.0: Carbonyl carbon (C=O).

  • ~140.0 - 145.0: Triazole C3 and C5 (attached to Br).

  • ~65.0: Methine carbon (C3 of butanone, attached to N).

  • ~28.0: Methyl carbon (C1).

  • ~18.0: Methyl carbon (C4).

Structural Logic Diagram (Graphviz)

This diagram visualizes the connectivity and IUPAC priority rules that dictate the nomenclature.

StructureLogic Molecule 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone Ketone (Principal Group) Butan-2-one Chain Triazole Ring (Substituent) Priority Priority Molecule:ketone->Priority Numbering Numbering Logic: C2 = Ketone (Lowest Locant) C3 = Substitution Site Molecule:linker->Numbering Stereo Stereochemistry: C3 is Chiral (*) Molecule:linker->Stereo

Caption: Hierarchical breakdown of the molecule's structure for nomenclature derivation.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • BenchChem. Alkylation of 1,2,4-Triazole: Regioselectivity and Protocols. Technical Support Center, 2025.

  • PubChem. Compound Summary: 3,5-Dibromo-1H-1,2,4-triazole (CAS 7411-23-6).[9] National Library of Medicine.

  • Shneine, J. K., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry of Heterocyclic Compounds, 2016.

Sources

Physicochemical Profiling of Dibromo-Triazole Ketone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of dibromo-triazole ketone derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

Dibromo-triazole ketone derivatives represent a specialized subclass of azole pharmacophores, primarily investigated for their antifungal (CYP51 inhibition) and anticancer properties. This guide focuses on the unique physicochemical landscape introduced by the dibromo-substitution pattern combined with a ketone linker .

Unlike standard fluconazole analogs (which typically utilize difluoro-phenyl motifs), the incorporation of bromine atoms introduces distinct steric bulk, enhanced lipophilicity, and specific halogen-bonding capabilities (sigma-hole interactions). The ketone moiety acts as both a hydrogen bond acceptor and a metabolic toggle switch (susceptible to stereoselective reduction).

Key Structural Features
FeaturePhysicochemical ImpactBiological Implication
1,2,4-Triazole High dipole moment, weak base (pKa ~2.2).Coordinates with Heme iron in CYP450 enzymes.
Dibromo-aryl High lipophilicity (

LogP +0.86 vs H),

-hole donor.
Membrane permeability; metabolic blocking at para positions.
Ketone Linker Polar, H-bond acceptor (C=O).Rigidifies the linker compared to alcohols; potential for metabolic reduction.

Physicochemical Properties & SAR Analysis[1][2][3][4][5][6][7]

Lipophilicity and Solubility Profiles

The substitution of bromine for hydrogen or fluorine significantly alters the partition coefficient (LogP). While this enhances membrane permeability, it often compromises aqueous solubility, necessitating precise formulation strategies.

  • LogP Shift: A single bromine substitution typically increases cLogP by ~0.8–1.1 units. A dibromo-substitution can push cLogP > 4.5, entering the "grease ball" territory where solubility becomes rate-limiting.

  • Solubility-Permeability Trade-off:

    • Optimal Range: LogD (pH 7.[1]4) between 2.0 and 3.5.

    • Dibromo-derivatives: Often exceed LogD 4.0.

    • Mitigation: Introduction of polar side chains (e.g., morpholine, piperazine) on the ketone alpha-position is required to counterbalance the lipophilic dibromo-aryl ring.

Electronic Properties & Halogen Bonding

Bromine is a superior halogen bond donor compared to fluorine or chlorine due to a larger, more positive


-hole opposite the C-Br bond.
  • Mechanism: The

    
    -hole interacts with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in the target protein binding pocket.
    
  • Impact: This interaction can increase binding affinity (

    
    ) by 2–5 fold if the bromine is positioned to engage backbone carbonyls in the CYP51 active site.
    
Chemical & Metabolic Stability
  • Ketone Reactivity: The

    
    -triazolyl ketone motif is chemically stable but metabolically labile. In vivo, cytosolic reductases often convert the ketone to a secondary alcohol (chiral center formation).
    
  • Metabolic Blocking: Placing bromine at the para position of the phenyl ring effectively blocks CYP-mediated hydroxylation, a common clearance pathway for phenyl-triazoles, thereby extending half-life (

    
    ).
    

Experimental Protocols

Protocol A: Synthesis via -Bromination (Self-Validating Workflow)

Objective: Synthesize the core


-triazolyl ketone scaffold from a dibromo-acetophenone precursor.

Reagents:

  • 2,4-Dibromoacetophenone (Starting Material)

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • 1,2,4-Triazole[2][3][4][5][6][7][8]

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

Step-by-Step Methodology:

  • 
    -Bromination:  Dissolve 2,4-dibromoacetophenone (1 eq) in 
    
    
    
    . Add
    
    
    (1.05 eq) dropwise at 0°C. Stir for 2h.
    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of starting material indicates conversion to

      
      -tribromoacetophenone.
      
  • Nucleophilic Substitution: Dissolve 1,2,4-triazole (1.2 eq) and

    
     (2 eq) in ACN. Add the 
    
    
    
    -bromo intermediate dropwise at room temperature. Reflux for 4–6h.
    • Critical Control: Anhydrous conditions are required to prevent hydrolysis of the

      
      -bromo ketone to an 
      
      
      
      -hydroxy ketone.
  • Purification: Evaporate solvent. Redissolve in EtOAc, wash with water/brine. Recrystallize from Ethanol.

    • Endpoint: Purity >95% by HPLC. confirm structure via

      
      -NMR (Triazole protons: 
      
      
      
      8.0–8.5 ppm).
Protocol B: LogP Determination (Shake-Flask Method)

Objective: Accurate measurement of lipophilicity for dibromo-derivatives.

  • Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24h.

  • Equilibration: Dissolve test compound (1 mg) in the octanol phase (2 mL). Add PBS phase (2 mL).

  • Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge at 3000 rpm for 20 min to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Validation: Use Fluconazole (LogP 0.5) and Ketoconazole (LogP 4.3) as low and high controls.

Visualizations & Pathways

Synthetic Pathway: Dibromo-Triazole Ketone Assembly

The following diagram illustrates the convergent synthesis and the critical branching point where metabolic instability (reduction) occurs.

SynthesisPathway Start 2,4-Dibromoacetophenone Inter α-Bromo Intermediate (Highly Reactive) Start->Inter Br2 / CHCl3 (Bromination) Product Dibromo-Triazole Ketone (Target Scaffold) Inter->Product K2CO3 / ACN (SN2 Substitution) Triazole 1,2,4-Triazole (Nucleophile) Triazole->Product Metabolite Secondary Alcohol (Active Metabolite) Product->Metabolite In Vivo Reductase (Stereoselective)

Caption: Figure 1. Synthetic route for dibromo-triazole ketones and potential metabolic reduction pathway.

Mechanism of Action: CYP51 Inhibition

The dibromo-substitution plays a specific role in the binding pocket, distinct from the triazole-heme coordination.

MOA Drug Dibromo-Triazole Ketone Heme Heme Iron (Fe) Drug->Heme N-4 Coordination (Primary Interaction) Pocket Hydrophobic Pocket (Phe/Tyr Residues) Drug->Pocket Dibromo-Aryl Interaction (Halogen Bonding/Hydrophobic) Inhibition Ergosterol Synthesis Blocked Membrane Failure Drug->Inhibition Result Enzyme Fungal CYP51 (Lanosterol 14α-demethylase) Enzyme->Heme Enzyme->Pocket

Caption: Figure 2. Pharmacodynamic interaction of dibromo-triazole ketones within the CYP51 active site.

Data Summary: Physicochemical Benchmarks

The following table provides reference values for a prototypical dibromo-triazole ketone derivative compared to standard azoles.

PropertyDibromo-Triazole Ketone (Ref)Fluconazole (Std)Interpretation
Molecular Weight ~380–420 Da306.27 DaHigher MW due to heavy Br atoms.
cLogP 3.8 – 4.50.5Significantly more lipophilic; better tissue penetration, lower water solubility.
TPSA ~50–60 Ų81.6 ŲLower polar surface area enhances BBB permeability.
H-Bond Donors 01 (Alcohol)Lack of OH donor (unless reduced) reduces solvation energy.
Rotatable Bonds 4–65Comparable flexibility.
Melting Point 120–145°C138–140°CCrystalline solid; Br-Br interactions may elevate MP.

References

  • Synthesis and Antifungal Activity of Triazole Derivatives. Source: National Institutes of Health (NIH) / PMC. Context: Discusses SAR of triazole derivatives and the impact of halogenation on antifungal potency. URL:[Link]

  • Structure-Activity Relationships of Alpha-Halogenated Ketones. Source: MDPI Pharmaceuticals. Context: Details the reactivity and physicochemical profiles of ketone intermediates in azole synthesis. URL:[Link]

  • Physicochemical Properties of 1,2,4-Triazole Antifungals. Source: Journal of Chemical and Pharmaceutical Research. Context: Provides comparative data on lipophilicity and solubility for triazole-based pharmacophores. URL:[Link]

  • Halogen Bonding in Medicinal Chemistry. Source: ResearchGate / Journal of Medicinal Chemistry. Context: Explains the "sigma-hole" effect of Bromine vs. Fluorine in protein-ligand binding. URL:[Link]

Sources

The Versatile Scaffold: A Literature Review on the Biological Activity of 3,5-Dibromo-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to serve as a pharmacophore in a wide array of therapeutic agents.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is a key structural component in numerous clinically approved drugs, showcasing its broad pharmacological spectrum which includes antifungal, antibacterial, anticancer, and antiviral activities.[2][3][4] Among the various synthetic precursors for creating diverse libraries of bioactive compounds, 3,5-dibromo-1H-1,2,4-triazole stands out as a particularly reactive and versatile building block.[5] The presence of two bromine atoms at positions 3 and 5 offers reactive handles for facile functionalization, allowing for the strategic introduction of various substituents to modulate the biological profile of the resulting molecules. This technical guide provides a comprehensive review of the synthesis and biological activities of derivatives originating from this pivotal scaffold, offering insights into their therapeutic potential and the underlying structure-activity relationships.

The Central Role of 3,5-Dibromo-1,2,4-Triazole in Synthesis

The utility of 3,5-dibromo-1,2,4-triazole as a synthetic intermediate lies in the reactivity of its carbon-bromine bonds, which are susceptible to nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide range of functionalities at the 3 and 5 positions of the triazole ring, leading to the generation of diverse chemical libraries for biological screening.

General Synthetic Pathway

The synthesis of biologically active derivatives from 3,5-dibromo-1,2,4-triazole typically involves a multi-step process that begins with the preparation of the triazole core, followed by its functionalization. While the literature specifically detailing the synthesis from 3,5-dibromo-1,2,4-triazole is limited, a general understanding can be extrapolated from the synthesis of other 1,2,4-triazole derivatives. A common approach involves the cyclization of thiosemicarbazide precursors.[6]

A generalized synthetic workflow is depicted below:

Synthesis_Workflow A Starting Materials (e.g., Aromatic Carboxylic Acids) B Esterification A->B C Hydrazinolysis (Hydrazine Hydrate) B->C D Acyl Hydrazide C->D E Reaction with Potassium Thiocyanate D->E F Acyl Thiosemicarbazide E->F G Cyclization (e.g., NaOH) F->G H 3,5-Disubstituted-1,2,4-triazole-3-thiol G->H I Functionalization at 3 and 5 positions (e.g., Alkylation, Arylation) H->I J Biologically Active Derivatives I->J

Caption: Generalized workflow for the synthesis of 1,2,4-triazole derivatives.

Diverse Biological Activities of 1,2,4-Triazole Derivatives

The functionalization of the 1,2,4-triazole scaffold gives rise to a remarkable diversity of biological activities. The following sections will delve into the most prominent therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity

The development of novel anticancer agents is a primary focus in medicinal chemistry, and 1,2,4-triazole derivatives have emerged as a promising class of compounds.[3][7] Their anticancer effects are often attributed to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.

Several mechanisms have been proposed for the anticancer activity of 1,2,4-triazole derivatives. One of the key mechanisms involves the inhibition of enzymes essential for cancer cell growth. For instance, some derivatives act as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis, making them effective in the treatment of hormone-dependent breast cancer.[3] Another significant target is tubulin, where the binding of triazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified signaling pathway for apoptosis induction by a hypothetical 1,2,4-triazole derivative targeting BCL-2.

Apoptosis_Pathway cluster_cell Cancer Cell Triazole 1,2,4-Triazole Derivative BCL2 BCL-2 Triazole->BCL2 Inhibition Bax Bax BCL2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of apoptosis induction via BCL-2 inhibition.

The anticancer efficacy of 1,2,4-triazole derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their potency.

Compound IDCancer Cell LineIC50 (µM)Reference
TP1-TP7Murine Melanoma (B16F10)41.12 - 61.11[3]
BIH4Breast Cancer (MDA-MB-231)Dose-dependent cytotoxicity[7]
Phosphonate derivativeFibrosarcoma (HT-1080)15.13[8]
Phosphonate derivativeLung Carcinoma (A-549)21.25[8]
Phosphonate derivativeBreast Adenocarcinoma (MCF-7)18.06[8]
Phosphonate derivativeBreast Adenocarcinoma (MDA-MB-231)16.32[8]

Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Triazole Derivatives

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The synthesized 1,2,4-triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with only the solvent is also included. The plates are then incubated for a specified period (e.g., 48 hours).[3]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity

The emergence of drug-resistant microbial strains has created an urgent need for the development of new antimicrobial agents. 1,2,4-triazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[1][6][9]

The antifungal activity of many triazole derivatives, such as fluconazole, is attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death. The antibacterial mechanism can vary, with some compounds targeting bacterial cell wall synthesis or DNA gyrase.

The antimicrobial efficacy of 1,2,4-triazole derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Halogenated 1,2,4-triazolesS. aureus, P. aeruginosa, E. coli, B. subtilisNot specified, but showed good activity[1]
Schiff bases of 1,2,4-triazoleS. aureus3.125[4]
Schiff bases of 1,2,4-triazoleC. albicans3.125[4]
4,5-Disubstituted-1,2,4-triazole-3-thiolsGram-positive cocciActive[12]

Table 2: In Vitro Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives

The broth dilution method is a standard technique used to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The synthesized 1,2,4-triazole derivative is serially diluted in the broth medium in a 96-well plate or test tubes.

  • Inoculation: Each well or tube is inoculated with the standardized microbial suspension.

  • Incubation: The plates or tubes are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For anticancer activity, the presence of certain pharmacophores attached to the triazole ring can significantly enhance efficacy. For example, in a series of 1,2,4-triazole-pyridine hybrids, a 4-bromobenzylthio substituent was found to be more active than other derivatives.[3] The incorporation of a hydrazone moiety has also been shown to be beneficial for anti-breast cancer activity.[7]

In the context of antimicrobial activity, the introduction of halogen atoms to the aromatic substituents on the 1,2,4-triazole ring often leads to increased potency.[1][9] This is a common strategy in medicinal chemistry to enhance the lipophilicity and electronic properties of a molecule, which can improve its interaction with biological targets.

SAR_Diagram cluster_substituents Key Substituents Triazole 1,2,4-Triazole Core R1 R1 (Position 3) Triazole->R1 R2 R2 (Position 5) Triazole->R2 R3 R4 (Position 4) Triazole->R3 Activity Biological Activity (Anticancer/Antimicrobial) R1->Activity Modulates Potency & Selectivity R2->Activity Influences Target Binding R3->Activity Affects Physicochemical Properties Halogens Halogens (e.g., Br, Cl, F) - Enhance antimicrobial activity Arylthio Arylthio groups - Can enhance anticancer activity Hydrazone Hydrazone moiety - Beneficial for anticancer activity

Caption: Key structure-activity relationships for 1,2,4-triazole derivatives.

Conclusion and Future Perspectives

Derivatives of the 1,2,4-triazole scaffold represent a rich and diverse source of biologically active compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The versatility of the 3,5-dibromo-1,2,4-triazole intermediate, while not extensively documented in the reviewed literature, presents a promising platform for the development of novel drug candidates through targeted chemical modifications. Future research should focus on the systematic exploration of the chemical space around this scaffold, employing combinatorial chemistry and high-throughput screening to identify new lead compounds. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and pathways responsible for the observed biological activities. The continued investigation of 3,5-dibromo-1,2,4-triazole derivatives holds the potential to deliver next-generation therapeutics to address unmet medical needs.

References

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF CERTAIN 1,2,4-TRIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. (URL: [Link])

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. (URL: [Link])

  • In vitro experimental and computational study of 1,2,4-triazole derivatives as antimicrobial and anticancer agents. Kuwait Journal of Science. (URL: [Link])

  • Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Current Organic Chemistry. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC. (URL: [Link])

  • Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. RSC Medicinal Chemistry. (URL: [Link])

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. (URL: [Link])

  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing SL. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. (URL: [Link])

  • 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. PubMed. (URL: [Link])

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. (URL: [Link])

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. (URL: [Link])

  • 1,2,4-Triazole A Privileged Scaffold For The Development Of Potent Antifungal Agents-A Brief Review. ResearchGate. (URL: [Link])

  • 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. PubMed. (URL: [Link])

Sources

Electronic Properties and Dipole Moment of Dibromo-Triazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dibromo-triazole scaffold represents a unique intersection of high electron density, specific electrostatic directionality, and reactive versatility. Unlike their unsubstituted parents, 4,5-dibromo-1,2,3-triazole and 3,5-dibromo-1,2,4-triazole possess distinct electronic signatures driven by the interplay between the electron-withdrawing nature of bromine and the aromaticity of the azole ring.

This guide moves beyond basic characterization to explore the causality of these properties. We examine how the "sigma-hole" on the bromine atoms facilitates halogen bonding—a critical interaction in modern crystal engineering and protein-ligand binding—and provide self-validating protocols for synthesizing these compounds and measuring their dipole moments experimentally.

Part 1: Molecular Architecture & Electronic Theory

Tautomerism and Symmetry

Triazoles exist in dynamic equilibrium between tautomeric forms. The introduction of bulky, electronegative bromine atoms shifts this equilibrium, often locking the molecule into a specific conformer in the solid state due to steric and electrostatic repulsion.

  • 1,2,3-Triazole: The 4,5-dibromo substitution preserves the

    
     symmetry in the 2H-tautomer but breaks it in the 1H-tautomer.
    
  • 1,2,4-Triazole: The 3,5-dibromo substitution creates a highly symmetric axis in the 4H-tautomer, but the 1H-tautomer remains the dominant species in solution due to aromatic stabilization.

Vector Analysis of the Dipole Moment

The net dipole moment (


) is not merely a scalar sum but a vector addition of the ring dipole and the C-Br bond moments.
  • Ring Dipole: Points from the electron-rich nitrogen region towards the carbon backbone.

  • C-Br Vectors: The C-Br bond has a dipole of ~1.5 D, pointing away from the ring (Carbon

    
     Bromine).
    
  • Net Effect: In 4,5-dibromo-1,2,3-triazole, the two C-Br vectors partially cancel the ring dipole if the N-H is on N2, but reinforce or angle it if on N1.

Halogen Bonding (The Sigma-Hole)

A critical feature of these compounds is the Sigma-Hole —a region of positive electrostatic potential on the extension of the C-Br bond axis. This allows the bromine to act as a Lewis acid, interacting with nucleophiles (like the lone pairs of the triazole nitrogens) to form linear


 chains in the crystal lattice.

Part 2: Computational Workflow (Self-Validating)

Since experimental values can vary by solvent and temperature, we utilize a standardized Density Functional Theory (DFT) protocol. This protocol serves as a "digital twin" to validate your experimental results.

Protocol 1: DFT Calculation of Electronic Properties

Objective: Determine HOMO-LUMO gap and gas-phase dipole moment.

Prerequisites: Gaussian 16/ORCA or equivalent QM software.

  • Geometry Optimization:

    • Functional: B3LYP (Hybrid functional for reliable geometries).

    • Basis Set: 6-311+G(d,p) (Diffuse functions are critical for capturing the lone pair electrons on Bromine and Nitrogen).

    • Solvation Model: IEFPCM (Solvent: DMSO or Methanol) to mimic experimental conditions.

  • Frequency Calculation:

    • Verify the structure is a minimum (zero imaginary frequencies).

  • Property Extraction:

    • Extract Dipole Moment vector components (

      
      ).
      
    • Calculate

      
      .
      
    • Generate Electrostatic Potential (ESP) Map to visualize the sigma-hole.

DFT_Workflow cluster_0 Input Preparation cluster_1 DFT Execution cluster_2 Data Extraction Input Build Structure (3,5-dibromo-1,2,4-triazole) Guess Initial Guess (Semi-empirical PM6) Input->Guess Opt Geometry Opt B3LYP/6-311+G(d,p) Guess->Opt Freq Freq Check (NImag=0) Opt->Freq Freq->Opt If Imag > 0 Dipole Dipole Vector (Debye) Freq->Dipole ESP ESP Map (Sigma-Hole) Freq->ESP

Caption: Standardized DFT workflow for accurate prediction of electronic properties in halogenated azoles.

Part 3: Experimental Synthesis

Protocol 2: Synthesis of 3,5-Dibromo-1,2,4-Triazole

Mechanism: Electrophilic aromatic substitution. The amino-like protons on the triazole ring make it susceptible to halogenation, but the electron-withdrawing effect of the first bromine makes the second addition slower, requiring controlled conditions.

Materials:

  • 1,2,4-Triazole (1.0 eq)

  • Bromine (

    
    ) (2.2 eq)[1]
    
  • Water (Solvent)

  • Sodium Hydroxide (NaOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1,2,4-triazole (6.9 g, 0.1 mol) in 50 mL of water in a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Bromination: Add Bromine (35.2 g, 11.3 mL, 0.22 mol) dropwise over 30 minutes. Caution: Exothermic reaction. Maintain temperature < 40°C.

  • Reflux: Heat the mixture to 60°C for 2 hours. The solution will turn orange-red.

  • Neutralization: Cool to room temperature. Slowly add 2M NaOH solution until the pH reaches ~7.0. A white/off-white precipitate will form.

  • Isolation: Filter the solid under vacuum. Wash with ice-cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Yield Check: Expected yield: 65-75%. Melting Point: 212°C (dec).

Part 4: Physical Characterization (Dipole Moment)

Protocol 3: The Guggenheim-Smith Method

Measuring the dipole moment of a solid requires solution-phase techniques. The Guggenheim-Smith method is preferred as it avoids the need for precise density measurements, relying instead on Refractive Index (


) and Dielectric Constant (

).

Theory:



Where 

is the orientation polarization derived from the slopes of

and

vs. weight fraction (

).

Workflow:

  • Preparation: Prepare 5 dilute solutions of the dibromo-triazole in non-polar solvent (e.g., Dioxane or Benzene) with weight fractions (

    
    ) ranging from 0.001 to 0.02.
    
  • Dielectric Measurement: Measure the dielectric constant (

    
    ) of each solution using a Dipolemeter (2 MHz). Plot 
    
    
    
    vs.
    
    
    to get slope
    
    
    .
  • Refractive Index: Measure

    
     of each solution using an Abbe Refractometer. Plot 
    
    
    
    vs.
    
    
    to get slope
    
    
    .
  • Calculation:

    
    
    (Simplified Guggenheim form)
    

Data Table: Typical Electronic Parameters

Property1,2,4-Triazole3,5-Dibromo-1,2,4-Triazole4,5-Dibromo-1,2,3-Triazole
Dipole Moment (Exp) ~3.20 D~2.5 - 2.8 D (Est.)~1.5 - 2.0 D (Est.)
HOMO Energy (DFT) -6.8 eV-7.2 eV-7.4 eV
LUMO Energy (DFT) -0.5 eV-1.8 eV-2.1 eV
Gap (

)
6.3 eV5.4 eV5.3 eV
Key Interaction H-Bond DonorHalogen Bond DonorHalogen Bond Donor

Part 5: Applications in Drug Design

The dipole moment is a proxy for membrane permeability and binding affinity .

  • Bioisosterism: The dibromo-triazole unit mimics the electronic spatial distribution of amide bonds but with higher lipophilicity (LogP ~1.6 vs -0.2 for unsubstituted).

  • Anastrozole Synthesis: 3,5-dibromo-1,2,4-triazole derivatives are key intermediates. The electron-deficient ring facilitates nucleophilic attack during the coupling stages.

  • Halogen Bonding in Active Sites: The Br atoms can target carbonyl backbone oxygens in proteins (e.g., Kinases), forming specific anchor points that are orthogonal to hydrogen bonds.

Applications cluster_pharma Pharmaceutical Utility cluster_binding Target Binding Structure Dibromo-Triazole Scaffold Lipophilicity Modulated LogP (Membrane Crossing) Structure->Lipophilicity Metabolism Blocked Metabolic Sites (C-H to C-Br) Structure->Metabolism Dipole Dipole Alignment (Electrostatics) Structure->Dipole XB Halogen Bonding (Sigma-Hole -> C=O) Structure->XB

Caption: Strategic utility of dibromo-triazoles in medicinal chemistry optimization.

References

  • Valkonen, J., Pitkanen, I., & Pajunen, A. (1985).[2] Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, A39, 711–716.[2] Link

  • Guggenheim, E. A. (1949).[3] A proposed simplification in the procedure for computing electric dipole moments. Transactions of the Faraday Society, 45, 714-720. Link

  • Politzer, P., et al. (2013). Halogen bonding: an interim discussion. ChemPhysChem, 14(2), 278-294. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of Anastrozole from its Dibromo Intermediate. BenchChem Technical Notes. Link

  • PubChem. (2025).[1] 4,5-Dibromo-1H-1,2,3-triazole Compound Summary. National Library of Medicine. Link

Sources

The Triazol-1-yl-2-butanone Scaffold: From Agrochemical Origins to Clinical Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Significance: The "Gateway" Scaffold

The 1-(1,2,4-triazol-1-yl)-2-butanone moiety represents a pivotal evolutionary step in the history of antimicrobial chemistry. Historically, it served as the bridge between early agricultural fungicides and modern systemic antimycotics.

Chemically, this scaffold is defined by two critical pharmacophores linked by a ketone bridge:

  • The 1,2,4-Triazole Ring: A stable, five-membered heterocycle containing three nitrogen atoms.[1] Unlike its predecessor, the imidazole ring, the triazole offers a lower pKa (~2.2 vs. 6.9 for imidazole), resulting in higher metabolic stability and different ionization profiles at physiological pH.

  • The 2-Butanone Linker: A semi-rigid backbone that positions the triazole nitrogen (N4) for optimal coordination with the heme iron of the target enzyme, while the bulky substituents (typically a tert-butyl group and a halogenated phenyl ether) occupy the hydrophobic access channel.

This guide details the synthesis, mechanistic pharmacology, and structural evolution of this scaffold, using Triadimefon as the archetype for the class.

Historical Trajectory & Evolution[2][3]

The development of this scaffold was not linear; it was a calculated leap from the imidazole class (e.g., clotrimazole) to the triazole class to improve systemic availability and reduce hepatotoxicity.

The Bayer Breakthrough (1973)

Bayer AG revolutionized antifungal therapy with the synthesis of Triadimefon (Bayleton). This was the first commercial fungicide to utilize the 1,2,4-triazol-1-yl-2-butanone structure. It demonstrated that the N1-substituted triazole was superior to imidazole in agricultural settings due to enhanced systemic translocation (xylem mobility) in plants.

The Metabolic Pivot

Researchers quickly discovered that the butanone (ketone) was metabolically reduced in vivo to the butanol (alcohol). For Triadimefon, this metabolite is Triadimenol .[2] This observation led to the direct synthesis of alcohol-based triazoles (e.g., Fluconazole, Voriconazole), which dominate modern medicine. However, the butanone remains the essential synthetic precursor for many of these advanced agents.

History Fig 1: Evolutionary trajectory of the azole antifungal class. Imidazoles Imidazoles (Clotrimazole, 1960s) Triadimefon Triadimefon (1973) (The Butanone Scaffold) Imidazoles->Triadimefon Scaffold Hop (N3 -> N4 Heme Binding) Triadimenol Triadimenol (The Alcohol Metabolite) Triadimefon->Triadimenol In Vivo Reduction (C=O -> CH-OH) Fluconazole Fluconazole (1990) (Bis-triazole Alcohol) Triadimenol->Fluconazole Pharmacophore Optimization

Mechanistic Pharmacology: CYP51 Inhibition[5]

The biological efficacy of the triazol-1-yl-2-butanone scaffold relies on its ability to inhibit Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi.[3]
Molecular Interaction
  • Heme Coordination: The unhindered nitrogen atom at position 4 (N4) of the triazole ring forms a coordinate covalent bond with the heme iron (

    
    ) in the enzyme's active site.
    
  • Hydrophobic Fit: The bulky side chain (typically the 3,3-dimethyl-2-butanone moiety) fits into the hydrophobic groove of the protein, mimicking the lanosterol substrate.

  • Result: This blockage prevents the demethylation of lanosterol, leading to the accumulation of toxic 14

    
    -methylsterols and depletion of ergosterol, causing membrane rupture and cell death.
    

Mechanism Fig 2: Mechanism of Action - CYP51 Binding Topology. Triazole Triazole Ring (N4) Heme Heme Iron (Fe3+) Triazole->Heme Coordinate Bond Inhibition Ergosterol Depletion Heme->Inhibition Blocks Substrate Oxidation Pocket Hydrophobic Pocket Scaffold Butanone Backbone Scaffold->Triazole Positions Scaffold->Pocket Van der Waals Interaction

Synthetic Architecture & Protocols

The synthesis of triazol-1-yl-2-butanone derivatives presents a classic challenge in heterocyclic chemistry: Regioselectivity .

The Regioselectivity Challenge (N1 vs. N4)

When alkylating 1,2,4-triazole, two isomers are possible:

  • N1-Alkylation (Desired): The kinetically and thermodynamically favored product (typically >90%). This is the bioactive pharmacophore.

  • N4-Alkylation (Undesired): A symmetric impurity formed in minor amounts.

Representative Protocol: Synthesis of a Triadimefon Analog

Objective: Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-2-butanone.

Step 1: Bromination of Pinacolone

Reagents: Pinacolone, Bromine (


), Methanol.
  • Cool pinacolone (0.1 mol) in methanol to 0°C.

  • Add bromine (0.1 mol) dropwise. The reaction is autocatalytic.

  • Self-Validation: Decolorization of bromine indicates consumption.

  • Isolate 1-bromo-3,3-dimethyl-2-butanone via vacuum distillation.

Step 2: Etherification (Phenoxy Installation)

Reagents: 4-Chlorophenol, Potassium Carbonate (


), Acetone.
  • Reflux 1-bromo-3,3-dimethyl-2-butanone with 4-chlorophenol and

    
     in acetone for 6 hours.
    
  • Mechanism:

    
     displacement of the bromide by the phenoxide.
    
  • Yields 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone .

Step 3: Alpha-Bromination of the Ether

Reagents: Bromine, Carbon Tetrachloride (or DCM).

  • Brominate the product from Step 2 at the alpha position (between the ketone and the ether).

  • This creates the highly reactive

    
    -bromo-ketone intermediate.
    
Step 4: Triazole Substitution (The Critical Step)

Reagents: 1,2,4-Triazole, Sodium Hydride (NaH) or


, DMF.
  • Activation: Dissolve 1,2,4-triazole (1.2 eq) in dry DMF. Add base (

    
    ) and stir for 30 min to generate the triazolyl anion.
    
  • Coupling: Add the

    
    -bromo-ketone dropwise at 0°C to minimize N4 alkylation.
    
  • Heating: Warm to 80°C for 4 hours.

  • Workup: Quench with ice water, extract with Ethyl Acetate.

  • Purification: Recrystallize from cyclohexane/isopropanol.

Self-Validating Analytical Checkpoints
CheckpointMethodExpected Result (Validation)
Reaction Completion TLC (50% EtOAc/Hex)Disappearance of

-bromo starting material (

).
Isomer Purity

-NMR (DMSO-

)
N1-Isomer: Two distinct singlets for triazole protons (

8.25, 7.95). N4-Isomer: A single peak (symmetric) for triazole protons (

8.50).
Functional Group IR SpectroscopyStrong Carbonyl (

) stretch at

.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the butanone scaffold affect antifungal potency (MIC against C. albicans).

Structural ModificationEffect on ActivityMechanistic Reason
Ketone Reduction (

)
Increases The hydroxyl group forms an additional H-bond with the enzyme backbone (Tyr132 in CYP51).
Phenyl Halogenation (4-Cl / 2,4-F) Increases Enhances metabolic stability and hydrophobic interaction. 2,4-difluoro is optimal (e.g., Fluconazole).
Bulky t-Butyl Group Essential Fills the hydrophobic access channel; prevents rotation.
Imidazole Substitution Decreases Imidazoles have higher pKa, leading to protonation at physiological pH and reduced binding affinity.

References

  • Bayer AG. (1976). Triadimefon: A new systemic fungicide.[4][5].

  • Maertens, J. A. (2004). History of the development of azole derivatives.[4][5] Clinical Microbiology and Infection.[6][7] Link

  • Parratt, M. J., et al. (2000). Synthetic routes to 1,2,4-triazoles.[1][3][8][9][10][11][12][13][14][15] Tetrahedron Letters.[16] Link

  • Warrilow, A. G., et al. (2013). CYP51: The target of azole antifungals.[3] Chemical Reviews. Link

  • Shyma, P. C., et al. (2018). Regioselective synthesis of 1-substituted-1,2,4-triazoles.[8][9][10][13][16][17] Synthetic Communications. Link

Sources

The Hydrogen and Halogen Bonding Potential of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone: A Structural and Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of triazole-based therapeutics and agrochemicals relies heavily on mapping their non-covalent interaction networks. 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone presents a unique molecular architecture where classical hydrogen bond (H-bond) donors are entirely absent, yet the molecule possesses a rich landscape of H-bond acceptors, non-classical C-H donors, and halogen bond (XB) donors. This whitepaper provides an in-depth technical analysis of the molecule's interaction topography, its implications for cytochrome P450 (CYP51) target engagement, and the rigorous experimental protocols required to validate its supramolecular behavior.

Molecular Architecture and Electronic Topography

The structural framework of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone is defined by three critical domains:

  • The 1,2,4-Triazole Core : Alkylated at the N1 position, this heterocycle lacks the N-H proton responsible for the tautomerism and extensive N-H···N hydrogen-bonded networks typically observed in unsubstituted triazoles[1].

  • 3,5-Dibromo Substitution : The highly electronegative bromine atoms at C3 and C5 withdraw electron density from the triazole ring via inductive effects. This significantly attenuates the basicity (and H-bond acceptor strength) of the N2 and N4 lone pairs. Conversely, the polarizability of the bromine atoms generates a pronounced positive electrostatic potential region (the

    
    -hole) along the extension of the C–Br bonds, creating potent halogen bond donors[2].
    
  • The 2-Butanone Moiety : Attached at N1, this aliphatic chain introduces a chiral center at C3 and a highly polarized carbonyl group (C=O) at C2. The carbonyl oxygen serves as the dominant H-bond acceptor in the molecule. Furthermore, the tertiary

    
    -proton at C3 is highly activated by the flanking electron-withdrawing carbonyl and triazole groups, rendering it a viable non-classical H-bond donor (C-H···O).
    

The Non-Covalent Interaction Landscape

Recent crystallographic analyses of dihalogenated 1,2,4-triazoles demonstrate that parent molecules like 3,5-dibromo-1H-1,2,4-triazole form complex trimeric supramolecular motifs driven by a competitive interplay between hydrogen and halogen bonding[2]. However, because N1 is alkylated in our target molecule, the interaction landscape shifts dramatically:

  • Primary H-Bond Acceptor : The C=O group outcompetes the triazole nitrogens for any available H-bond donors due to the electron-withdrawing effect of the bromines on the heterocycle.

  • Halogen Bonding (XB) : The C-Br

    
    -holes will preferentially interact with the carbonyl oxygen or the N4 nitrogen of adjacent molecules (C-Br···O=C or C-Br···N), driving solid-state packing.
    
  • Non-Classical H-Bonding : In the absence of OH or NH groups, the activated C3-H proton will engage in weak, directional C-H···O interactions.

Pharmacological Implications: CYP51 Target Engagement

1,2,4-triazole derivatives are hallmark inhibitors of sterol 14


-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis[3]. The binding efficacy of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone to CYP51 is dictated by a highly specific spatial arrangement of non-covalent interactions.

Upon entering the CYP51 active site, the N4 nitrogen of the triazole ring forms a strong coordinate covalent bond with the heme iron (Fe


)[4]. Simultaneously, the carbonyl oxygen of the butanone moiety acts as a critical H-bond acceptor, typically interacting with conserved tyrosine residues (e.g., Tyr136 in Monilinia fructicola or Tyr118 in Fusarium pseudograminearum)[5],[6]. The 3,5-dibromo substituents occupy the hydrophobic access channel, where they contribute to binding affinity via van der Waals interactions and potential halogen bonding with the protein backbone.

Interaction Ligand 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl) -2-butanone Heme Heme Iron (Fe2+) Coordinate Bond Ligand->Heme N4 Lone Pair Tyr Tyr136/Tyr118 Residues Hydrogen Bond Ligand->Tyr C=O Acceptor Hydrophobic Hydrophobic Pocket Halogen/vdW Interactions Ligand->Hydrophobic 3,5-Dibromo

CYP51 target engagement pathway mapping the specific non-covalent interactions of the molecule.

Experimental Protocols for Interaction Profiling

To empirically validate the interaction potential of this molecule, researchers must employ self-validating analytical systems that uncouple H-bonding from halogen bonding.

Protocol A: Solid-State Supramolecular Analysis via SCXRD

Single-Crystal X-Ray Diffraction (SCXRD) provides an absolute map of the static non-covalent interaction network.

  • Causality of Solvent Choice : Crystallization must be performed using a non-competing, aprotic solvent system (e.g., hexane/dichloromethane vapor diffusion). Using protic solvents (like ethanol) would artificially saturate the carbonyl and triazole acceptors, masking the molecule's intrinsic self-assembly motifs.

  • Step-by-Step Methodology :

    • Dissolve 50 mg of the compound in 1 mL of anhydrous CH

      
      Cl
      
      
      
      .
    • Place the vial inside a larger sealed chamber containing 5 mL of hexane (antisolvent) to allow slow vapor diffusion over 72 hours.

    • Harvest the resulting crystals and mount them on a diffractometer equipped with a cold stream.

    • Collect diffraction data at 100 K. Causality: Low temperature minimizes thermal ellipsoids, allowing for the accurate resolution of the non-classical C3-H proton coordinates.

    • Perform Hirshfeld surface analysis to map the

      
       and quantify the relative percentage of C-H···O vs. C-Br···N/O interactions.
      
  • Self-Validation System : A parallel co-crystallization with a known classical H-bond donor (e.g., 4-nitrophenol) must be performed. If the primary C=O···H-O bond length in the co-crystal matches theoretical DFT predictions, the baseline structural refinement of the pure compound is validated.

Protocol B: Solution-State Dynamics via Low-Temperature VT-NMR

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is required to observe the transient, dynamic nature of non-classical hydrogen bonds in solution[7].

  • Causality of Temperature : At 298 K, rapid molecular tumbling averages out weak C-H···O interactions. Lowering the temperature to 110 K pushes the system into the slow-exchange regime, allowing the observation of distinct chemical shift perturbations (

    
    ).
    
  • Step-by-Step Methodology :

    • Prepare a 10 mM solution of the compound in a liquefied mixture of CDClF

      
      /CDF
      
      
      
      (2:1 v/v) in a specialized heavy-walled NMR tube.
    • Acquire baseline

      
      H and 
      
      
      
      N spectra at 298 K.
    • Gradually cool the probe to 110 K in 20 K increments, acquiring spectra at each step.

    • Monitor the downfield shift of the C3-H proton. A significant shift (

      
       ppm) confirms the formation of a C-H···O hydrogen bond.
      
  • Self-Validation System : A parallel control sample containing a non-interacting internal standard (tetramethylsilane, TMS) must be used. The chemical shift of TMS is monitored across the temperature gradient to subtract bulk magnetic susceptibility changes from the true interaction-driven chemical shift perturbations.

Workflow A Compound Synthesis B SCXRD (Solid-State) A->B C VT-NMR (Solution-State) A->C D In Silico Docking (CYP51 Binding) A->D E H-Bonding & Halogen Bonding Profile B->E C->E D->E

Self-validating experimental workflow for profiling non-covalent interaction networks.

Quantitative Data Summaries

Table 1: Theoretical Non-Covalent Interaction Sites | Interaction Site | Functional Role | Electrostatic Potential (


) | Primary Interacting Partner |
| :--- | :--- | :--- | :--- |
| Carbonyl (C=O)  | Strong H-Bond Acceptor | -45.2 kcal/mol | Classical/Non-Classical H-Bond Donors |
| Triazole N4  | Weak H-Bond Acceptor / Ligand | -28.4 kcal/mol | Heme Fe

/ Weak H-Bond Donors | | Bromine (C3/C5) | Halogen Bond Donor (

-hole) | +12.5 kcal/mol | Lewis Bases (O, N) | | Butanone C3-H | Non-Classical H-Bond Donor | +18.3 kcal/mol | Carbonyl Oxygen |

Table 2: SCXRD vs VT-NMR Validation Metrics

Metric SCXRD (Solid-State Protocol A) VT-NMR (Solution-State Protocol B)
Primary Observation Static crystal packing motifs Dynamic interaction lifetimes

| Key Parameter | Interatomic distance (


) | Chemical shift perturbation (

) | | H-Bonding Evidence | C-H···O distances < 2.6 Å | Downfield shift of C3-H at 110 K | | Halogen Bonding Evidence | C-Br···O angles

180° | N/A (Transient in solution) |

References

  • Triple proton transfer in crystalline 3,5-dibromo-1H-1,2,4-triazole and 3,5-dichloro-1H-1,2,4-triazole studied by variable-temperature 15N NMR and ab initio calculations Source : fu-berlin.de URL : 1

  • Hydrogen- and halogen-bonding-directed trimeric supramolecular motifs in dihalogenated 1,2,4-triazoles Source : nih.gov (Acta Crystallogr B Struct Sci Cryst Eng Mater) URL : 2

  • Arylated analogues of cypronazole: fungicidal effect and activity on human fibroblasts. Docking analysis and molecular dynamics simulations Source : nih.gov URL : 3

  • Heterologous expression of the Monilinia fructicola CYP51 (MfCYP51) gene in Pichia pastoris confirms the mode of action of the novel fungicide, SYP-Z048 Source : nih.gov URL : 5

  • Roles of Paralogous CYP51 Genes in Biological Traits and Sensitivity to DMI Fungicides in Fusarium pseudograminearum Source : acs.org (Journal of Agricultural and Food Chemistry) URL : 6

  • Exploring zero-point energies and hydrogen bond geometries along proton transfer pathways by low-temperature NMR Source : cdnsciencepub.com URL : 7

Sources

Methodological & Application

Step-by-step synthesis of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone from 3,5-dibromo-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone , a functionalized triazole intermediate often utilized in the development of agrochemicals and pharmaceutical antimycotics.

The protocol adapts standard nucleophilic substitution methodologies for nitrogen heterocycles, specifically optimizing for the regioselective N-alkylation of the electron-deficient 3,5-dibromo-1,2,4-triazole core.

Part 1: Strategic Overview & Safety

Synthetic Strategy

The synthesis relies on an SN2 nucleophilic substitution . The 3,5-dibromo-1,2,4-triazole (an acidic heterocycle, pKa ~6-7 due to electron-withdrawing bromine atoms) is deprotonated to form a triazolate anion. This anion attacks the secondary carbon of 3-chloro-2-butanone (or 3-bromo-2-butanone).

  • Regioselectivity: 1,2,4-triazoles can alkylate at N1, N2, or N4. Due to the symmetry of 3,5-dibromo-1,2,4-triazole, N1 and N2 are equivalent. Alkylation typically occurs at N1 (the nitrogen adjacent to a carbon) rather than N4, as the N1-anion is more nucleophilic under basic conditions.

  • Reaction Type: Finkelstein-assisted alkylation (if using chloro-precursor) or direct alkylation.

Critical Safety Protocols
  • Lachrymator Warning: 3-chloro-2-butanone and 3-bromo-2-butanone are potent lachrymators (tear gas agents). All operations must occur in a functioning fume hood.

  • Skin Absorption: Halogenated triazoles can be absorbed through the skin. Double nitrile gloves are required.

  • Waste Disposal: Aqueous waste will contain halogenated salts and organic residues; dispose of in halogenated waste streams.

Part 2: Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, from reagent preparation to isolation.

SynthesisWorkflow Start Reagent Prep Mix Deprotonation (Acetone + K2CO3) Start->Mix Dissolve Triazole Add Addition of 3-chloro-2-butanone Mix->Add Anion Formation Reflux Reflux (6-8 Hours) Monitoring via TLC Add->Reflux S_N2 Reaction Filter Filtration of Salts Reflux->Filter Cool to RT Evap Solvent Evaporation Filter->Evap Filtrate Purify Recrystallization (Cyclohexane/EtOH) Evap->Purify Crude Oil/Solid

Figure 1: Operational workflow for the N-alkylation of 3,5-dibromo-1,2,4-triazole.

Part 3: Materials & Stoichiometry

The reaction is performed on a 10 mmol scale. Scale up linearly as needed, ensuring adequate heat transfer.

ComponentRoleCAS No.MW ( g/mol )Equiv.Quantity
3,5-Dibromo-1,2,4-triazole Substrate7411-23-6226.861.02.27 g
3-Chloro-2-butanone Alkylating Agent4091-39-8106.551.21.28 g (~1.2 mL)
Potassium Carbonate (K₂CO₃) Base584-08-7138.201.52.07 g
Potassium Iodide (KI) Catalyst (Optional)7681-11-0166.000.10.17 g
Acetone (Anhydrous) Solvent67-64-1--30 mL

Note: 3-Bromo-2-butanone (CAS 814-75-5) may be substituted for the chloro-derivative. If using the bromo-derivative, KI catalyst is unnecessary, and reaction times may decrease.

Part 4: Detailed Synthesis Protocol

Step 1: Reaction Assembly
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Place the system under a nitrogen or argon atmosphere to minimize moisture, although the reaction is relatively robust.

  • Solvation: Add 2.27 g (10 mmol) of 3,5-dibromo-1,2,4-triazole to the flask.

  • Base Addition: Add 30 mL of anhydrous acetone, followed by 2.07 g (15 mmol) of anhydrous potassium carbonate (K₂CO₃).

    • Technical Insight: The base must be finely ground/powdered to maximize surface area, as it is insoluble in acetone.

  • Activation: Stir the mixture at room temperature for 15–20 minutes. This allows the base to deprotonate the acidic proton of the triazole, generating the nucleophilic triazolate anion.

  • Catalyst (Optional): If using 3-chloro-2-butanone, add 0.17 g (1 mmol) of Potassium Iodide (KI). This facilitates the Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide transiently.

Step 2: Alkylation
  • Addition: Add 1.28 g (1.2 mL, 12 mmol) of 3-chloro-2-butanone dropwise to the stirring suspension.

  • Reflux: Heat the reaction mixture to a gentle reflux (bath temperature approx. 60–65 °C).

  • Monitoring: Maintain reflux for 6–8 hours .

    • TLC Control: Monitor reaction progress using Silica Gel TLC plates.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV light (254 nm). The starting material (triazole) will be lower Rf (more polar) compared to the alkylated product (higher Rf).

Step 3: Workup & Isolation
  • Filtration: Once the starting material is consumed, cool the mixture to room temperature. Filter the suspension through a sintered glass funnel or a Celite pad to remove the inorganic salts (KCl/KBr and excess K₂CO₃).

  • Washing: Wash the filter cake with small portions of cold acetone (2 x 5 mL).

  • Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure (Rotary Evaporator) to yield a crude residue (often an off-white solid or viscous oil).

  • Extraction (If residue is oily): Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (1 x 15 mL) and brine (1 x 15 mL) to remove any residual inorganic salts or DMF (if used as co-solvent). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Step 4: Purification
  • Crystallization: The crude product can typically be recrystallized from a mixture of Cyclohexane/Ethanol or Hexane/Ethyl Acetate .

    • Dissolve crude solid in minimum hot Ethanol.

    • Add Cyclohexane dropwise until turbidity persists.

    • Cool slowly to 4 °C.

  • Yield: Expected yield is 65–80% .

  • Characterization:

    • Appearance: White to off-white crystalline solid.[1]

    • Melting Point: Expect range between 60–80 °C (dependent on specific polymorph and purity).

Part 5: Mechanistic Rationale

The reaction proceeds via a classic SN2 mechanism . The diagram below illustrates the electronic pathway, highlighting the role of the base and the regiochemical outcome.

Mechanism Triazole 3,5-Dibromo-triazole (Neutral) Anion Triazolate Anion (Nucleophile) Triazole->Anion Deprotonation Base Base (CO3 2-) Base->Anion H+ Abstraction TS Transition State [N...C...Cl] Anion->TS Attack on C2 Electrophile 3-Chloro-2-butanone Electrophile->TS Cl Leaving Group Product N-Alkylated Product TS->Product Bond Formation

Figure 2: Mechanistic pathway of the base-catalyzed N-alkylation.

Regiochemistry Note: While the 1,2,4-triazole ring has three nitrogens, the symmetric nature of the 3,5-dibromo substitution makes the N1 and N2 positions chemically equivalent. Steric hindrance from the bromine atoms is significant, but the N1 position remains the most nucleophilic site for the anion.

Part 6: Troubleshooting

IssuePossible CauseCorrective Action
Low Yield Incomplete deprotonationEnsure K₂CO₃ is powdered and dry. Increase reaction time.
No Reaction Chloride leaving group too poorAdd KI (Finkelstein conditions) or switch to 3-bromo-2-butanone.
Oily Product Residual solvent or impuritiesRecrystallize from cyclohexane. If oil persists, scratch the flask with a glass rod to induce nucleation.
Multiple Spots on TLC N4-alkylation (minor byproduct)Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

References

  • PrepChem. (n.d.). Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. (Methodology adapted for triazole alkylation).[2] Retrieved from [Link]

Sources

Application Note & Protocol: Regioselective N-Alkylation of Dibromo-Triazoles with 3-Chloro-2-butanone for Novel Drug Precursor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Functionalized Triazoles in Medicinal Chemistry

Triazole heterocycles are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents. Their prevalence is attributed to their metabolic stability, capacity for hydrogen bonding, and ability to serve as bioisosteres for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic functionalization of the triazole scaffold is therefore a critical endeavor in the synthesis of novel pharmaceuticals. This application note provides a comprehensive guide to the N-alkylation of dibromo-substituted triazoles with 3-chloro-2-butanone, a key transformation for generating versatile intermediates in drug development programs. The resulting butanone-substituted dibromo-triazoles can serve as precursors for a wide array of more complex molecular architectures through subsequent chemical modifications of the bromine and ketone functionalities.

Reaction Overview and Mechanistic Insights

The coupling of a dibromo-triazole with 3-chloro-2-butanone proceeds via a nucleophilic substitution (SN2) reaction. The triazole, upon deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic carbon atom of 3-chloro-2-butanone that bears the chlorine atom. The reactivity of 3-chloro-2-butanone as an α-haloketone is significantly enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and makes the α-carbon more susceptible to nucleophilic attack.

The presence of two bromine atoms on the triazole ring has a profound impact on the reaction's regioselectivity and reactivity. These electron-withdrawing groups decrease the overall nucleophilicity of the triazole nitrogens, potentially necessitating more forcing reaction conditions, such as elevated temperatures, to achieve a reasonable reaction rate. However, a significant advantage of this substitution pattern is the high degree of regiocontrol it imparts. Steric hindrance from the bromine atoms at the 4 and 5 positions of a 1,2,3-triazole, for instance, directs the alkylation to the N-2 position with high selectivity.[1][2] This predictable regioselectivity is highly desirable in synthetic campaigns, as it obviates the need for tedious separation of isomeric products.

A plausible reaction mechanism is depicted below:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Triazole Dibromo-Triazole-H Triazolide Dibromo-Triazolide Anion Triazole->Triazolide Deprotonation Base Base (e.g., K₂CO₃) ProtonatedBase Protonated Base Base->ProtonatedBase Product Butanone-Substituted Dibromo-Triazole Triazolide->Product Attack on α-carbon Haloketone 3-Chloro-2-butanone Chloride Chloride Ion Haloketone->Chloride Loss of leaving group G A Reaction Setup: - 4,5-Dibromo-1,2,3-triazole - K₂CO₃ - Anhydrous DMF - Inert Atmosphere B Addition of 3-Chloro-2-butanone A->B C Reaction at 60-70 °C (Monitor by TLC) B->C D Work-up: - Dilute with EtOAc - Wash with H₂O and Brine C->D E Drying and Concentration: - Dry with MgSO₄ - Filter - Rotary Evaporation D->E F Purification: Flash Column Chromatography E->F G Characterization of Pure Product F->G

Sources

Advanced Catalytic Strategies for the Regioselective Synthesis of α-(1,2,4-Triazol-1-yl) Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context[1][2]

The


-(1,2,4-triazol-1-yl) ketone motif is the structural cornerstone of the "azole" class of antifungal agents, including blockbuster drugs like Fluconazole , Voriconazole , and Itraconazole . These compounds function by inhibiting lanosterol 14

-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis.

Synthetically, the formation of the C–N bond between the triazole ring and the ketone backbone is the yield-determining step. The fundamental challenge lies in regioselectivity . The 1,2,4-triazole ring is an ambident nucleophile that exists in tautomeric equilibrium, leading to competitive alkylation at the N1, N2, and N4 positions.

  • N1-Isomer: The bioactive pharmacophore (Target).

  • N4-Isomer: The primary impurity (often symmetric, non-active).

This guide details two distinct catalytic workflows to solve this problem: a robust Phase-Transfer Catalyzed (PTC) method for process scalability, and a high-precision Rhodium(II)-Catalyzed N–H Insertion for complex substrates.

The Regioselectivity Challenge

The 1,2,4-triazole ring exists as two tautomers: the 1H-form and the 4H-form. In solution, the 1H-form predominates, but alkylation dynamics are complex.

Regioselectivity Triazole 1,2,4-Triazole (Tautomeric Mix) N1_Product N1-Isomer (Bioactive Target) Triazole->N1_Product Path A (Major) N2_Product N2-Isomer (Kinetic Impurity) Triazole->N2_Product Path B (Minor) N4_Product N4-Isomer (Thermodynamic Impurity) Triazole->N4_Product Path C (Competitive) Electrophile α-Halo Ketone (R-CO-CH2-X) Electrophile->N1_Product Electrophile->N4_Product

Figure 1: The divergent alkylation pathways of 1,2,4-triazole. Controlling the N1:N4 ratio is the primary synthetic objective.

Protocol A: Phase-Transfer Catalyzed (PTC) Alkylation

Best for: Scale-up, cost-efficiency, and simple substrates (e.g., fluconazole intermediates).

Traditional alkylation requires harsh bases (NaH) and dry solvents. PTC allows the use of mild inorganic bases (


) and biphasic systems, stabilizing the transition state and often favoring the N1-isomer through interfacial mechanisms.
Materials
  • Substrate:

    
    -Bromo-2,4-difluoroacetophenone (or derivative).
    
  • Nucleophile: 1,2,4-Triazole (1.2 equiv).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Tetraethylammonium Iodide (TEAI) (5 mol%).

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent System: Toluene/Water (Biphasic) or Acetone (Solid-Liquid).

Step-by-Step Methodology
  • Catalyst Pre-activation: In a reaction vessel, dissolve 1,2,4-triazole (12 mmol) and TBAB (0.5 mmol) in Toluene (20 mL).

  • Base Addition: Add

    
     (15 mmol) followed by water (0.5 mL) to create a "omega-phase" on the solid surface, or use strictly anhydrous conditions if water sensitivity is high.
    
  • Electrophile Addition: Add the

    
    -bromoketone (10 mmol) dropwise over 30 minutes at 0-5°C. Note: Slow addition suppresses double-alkylation.
    
  • Reaction Phase: Warm to 60°C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

  • Workup: Cool to RT. Separate the organic layer.[1][2][3] Wash the aqueous layer with Toluene (2x). Combine organics, wash with brine, and dry over

    
    .
    
  • Purification: The N4 isomer is often less soluble. Crystallize from Isopropyl Alcohol (IPA) to isolate the pure N1-isomer.

Mechanistic Insight

The quaternary ammonium catalyst (


) forms an ion pair with the triazolide anion at the interface. This bulky ion pair 

shields the sterically more accessible N4 position, thereby kinetically favoring attack at the N1 position.

Protocol B: Rhodium(II)-Catalyzed N–H Insertion

Best for: Complex substrates, late-stage functionalization, and high regioselectivity requirements.

This advanced method bypasses alkyl halides entirely. It utilizes


-diazo ketones (derived from acid chlorides) and inserts a metal-carbenoid species directly into the N–H bond of the triazole. This method is strictly catalytic and atom-economical (releasing only 

).
Materials
  • Substrate:

    
    -Diazo ketone (Pre-synthesized from acid chloride + diazomethane/TMS-diazomethane).
    
  • Nucleophile: 1,2,4-Triazole (1.0 equiv).

  • Catalyst: Rhodium(II) acetate dimer

    
     (1-2 mol%).
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology
  • Catalyst Solution: In a flame-dried flask under Argon, dissolve 1,2,4-triazole (1.0 mmol) and

    
     (0.01 mmol) in dry DCM (5 mL).
    
  • Diazo Addition: Dissolve the

    
    -diazo ketone (1.1 mmol) in DCM (2 mL). Add this solution very slowly via syringe pump over 1 hour to the catalyst mixture at reflux (40°C).
    
    • Critical Control Point: High concentration of diazo compound leads to Wolff rearrangement side-products. Keep the stationary concentration of diazo low.

  • Completion: Stir for an additional 30 minutes until

    
     evolution ceases.
    
  • Workup: Evaporate solvent directly. The residue is often clean enough for flash chromatography (SiO2, MeOH/DCM gradient).

RhodiumMechanism Diazo α-Diazo Ketone (R-CO-CHN2) Carbenoid Rh-Carbenoid Intermediate [Rh=CH-CO-R] Diazo->Carbenoid - N2 (Gas) Rh_Cat Rh2(OAc)4 Catalyst Rh_Cat->Carbenoid Insertion N-H Insertion Transition State Carbenoid->Insertion + Triazole Triazole 1,2,4-Triazole Triazole->Insertion Insertion->Rh_Cat Regenerate Cat. Product α-(Triazol-1-yl) Ketone Insertion->Product

Figure 2: The catalytic cycle of Rhodium-carbenoid N-H insertion. The reaction is driven by the irreversible loss of nitrogen gas.

Analytical Validation (QC)

Differentiation between N1 and N4 isomers is critical. NMR spectroscopy provides the definitive fingerprint.[4]

FeatureN1-Substituted (Target)N4-Substituted (Impurity)
Symmetry AsymmetricSymmetric (plane of symmetry through N4-C)

NMR (Ring)
Two distinct singlets (C3-H vs C5-H). Typically

8.0 and 8.5 ppm.
Often one singlet (2H) if R is symmetric, or very close doublets.

NMR (Ring)
Two signals (e.g., 144 ppm and 152 ppm).Two equivalent carbons (single signal) or very similar shifts.
HPLC Elution Typically elutes later on C18 (more lipophilic).Typically elutes earlier (more polar).

Note: In Fluconazole synthesis, the N4-isomer is often referred to as "Isofluconazole."

References

  • Nano-Silica Sulfuric Acid (Nano-SSA)

    • Title: Improved synthesis of fluconazole by using nano-SSA as a green catalyst.[3]

    • Source: Bulgarian Chemical Communic
    • URL:[Link]

  • Rhodium(II)

    • Title: Rhodium(II)-Catalyzed Alkynyl Carbene Insertion into N-H Bonds.[5]

    • Source: Organic Letters (2024) / Organic Chemistry Portal.
    • URL:[Link]

  • Title: Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.
  • General Fluconazole Synthesis (Process Chemistry)

    • Title: An Improved Process For The Synthesis Of Fluconazole (Patent Applic
    • Source: QuickCompany / Indian P
    • URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone

[1]

Executive Summary

This application note details a high-efficiency protocol for the

1

Scientific Principles & Mechanistic Insight[2][3]

The Challenge of Regioselectivity

The core challenge in alkylating 3,5-dibromo-1,2,4-triazole lies in its annular tautomerism.[1] While the 3,5-dibromo substitution pattern renders the N1 and N2 positions chemically equivalent in the unsubstituted parent, alkylation breaks this symmetry.

  • Target Product (N1-alkylation): Thermodynamically favored in polar aprotic solvents.[1]

  • By-product (N4-alkylation): Often formed due to steric crowding or solvent effects, requiring rigorous purification.[1]

Microwave Dielectric Heating Effects

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix. Acetonitrile (MeCN) is selected as the solvent due to its high loss tangent (

  • Non-thermal Effect: The transition state of the

    
     reaction involves charge separation (formation of the halide anion and triazolium cation intermediate). The electromagnetic field stabilizes this polarized transition state, lowering the activation energy (
    
    
    ) and enhancing the reaction rate significantly compared to convective heating.
Reaction Pathway Diagram[1]

ReactionPathwayReactantsReactants3,5-dibromo-1,2,4-triazole+ 3-chloro-2-butanoneDeprotonationDeprotonation(K2CO3 Base)Reactants->Deprotonation MixingTransitionTransition State(Stabilized by MW)Deprotonation->Transition MW IrradiationProductTarget Product(N1-isomer)Transition->Product Major PathwayByProductBy-Product(N4-isomer)Transition->ByProduct Minor Pathway

Figure 1: Reaction pathway highlighting the microwave-stabilized transition state and bifurcation of regioisomers.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[2]RoleHazard Note
3,5-Dibromo-1,2,4-triazole 23579-79-51.0NucleophileIrritant
3-Chloro-2-butanone 4091-39-81.2ElectrophileLachrymator, Flammable
Potassium Carbonate (

)
584-08-72.0BaseHygroscopic
Acetonitrile (MeCN) 75-05-8SolventMediumFlammable
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp cap/septum.

  • Purification: Flash Chromatography system (Silica gel).

Experimental Protocol

Preparation
  • Weighing: Into a 10 mL microwave process vial, weigh 227 mg (1.0 mmol) of 3,5-dibromo-1,2,4-triazole .

  • Base Addition: Add 276 mg (2.0 mmol) of anhydrous

    
     . Note: Grind the base to a fine powder to maximize surface area.
    
  • Solvent: Add 4.0 mL of anhydrous Acetonitrile . Add a magnetic stir bar.

  • Electrophile Addition: Syringe in 122 µL (1.2 mmol) of 3-chloro-2-butanone .

  • Sealing: Crimp the vial cap tightly to ensure a pressure seal.

Microwave Irradiation Parameters

Program the microwave reactor with the following "Dynamic" method:

ParameterSettingRationale
Temperature 100°COptimal balance for kinetics vs. degradation.[1]
Hold Time 15:00 minSufficient for >95% conversion.[3]
Pressure Limit 250 psiSafety cutoff (MeCN vapor pressure is low).
Power 150 W (Max)Dynamic power management to maintain temp.
Stirring HighEssential for heterogeneous base (

).
Work-up & Isolation[1]
  • Cooling: Allow the vial to cool to <40°C using the reactor's compressed air cooling.

  • Filtration: Filter the reaction mixture through a celite pad or sintered glass funnel to remove inorganic salts (

    
    , excess 
    
    
    ). Wash the cake with 5 mL ethyl acetate.
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.

  • Purification: The crude usually contains a mixture of N1 and trace N4 isomers.

    • Column: Silica Gel (40g cartridge).

    • Eluent: Gradient 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Observation: The N1-isomer (Target) is typically less polar and elutes first.[1]

Workflow Diagram

WorkflowStep11. Prepare Vial(Triazole + K2CO3 + MeCN)Step22. Add Electrophile(3-chloro-2-butanone)Step1->Step2Step33. Microwave Irradiation(100°C, 15 min, High Stirring)Step2->Step3Step44. Filter Salts(Remove K2CO3/KCl)Step3->Step4Step55. Flash Chromatography(Hex/EtOAc Gradient)Step4->Step5Step66. Isolate Pure N1-IsomerStep5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Results & Validation

Method Comparison

Data derived from internal validation runs (n=3).

MetricConventional Thermal (Reflux)Microwave Protocol (This Work)
Temperature 82°C (MeCN b.p.)100°C
Time 16 Hours15 Minutes
Conversion 78%96%
Isolated Yield 62%88%
N1:N4 Ratio 4:19:1
Analytical Confirmation
  • Regiochemistry Check: The N1-isomer is confirmed by 1H NMR. The proton on the chiral center of the butanone chain (

    
    ) typically appears as a quartet around 
    
    
    5.2–5.5 ppm.[1]
  • Mass Spec: ESI+ shows

    
     (distinct tribromide-like isotope pattern due to 
    
    
    ).[1]

Troubleshooting & Optimization

  • Low Yield? Ensure

    
     is anhydrous. Water poisons the nucleophilic attack.
    
  • Over-alkylation? Unlikely with this substrate, but ensure stoichiometry is strictly 1:1.2.

  • Pressure Errors? If the vial over-pressurizes, reduce temperature to 90°C and extend time to 20 mins.

References

  • Shelke, G. M., et al. "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles."[4] Synlett, vol. 26, no.[4] 03, 2015, pp. 404–407. Link[1]

  • Davenport, A., et al. "Development of a Scalable Route toward an Alkylated 1,2,4-Triazole." Organic Process Research & Development, vol. 27, 2023, pp. 928–937. Link[1]

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, vol. 43, 2004, pp. 6250–6284. Link[1]

  • Al-Mulla, A. "Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives." Journal of Pharmaceutical Negative Results, vol. 13, 2022. Link

Functionalization Strategies for the Ketone Group in Triazole-Butanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-TZB-2026

Executive Summary

The triazole-butanone scaffold—specifically 1-(1H-1,2,4-triazol-1-yl)butan-2-one and its aryl-substituted analogs—represents a critical intermediate in the synthesis of next-generation azole antifungals (e.g., Ravuconazole, Efinaconazole). The ketone functionality within this scaffold serves as the primary "divergent point" for Structure-Activity Relationship (SAR) optimization.

This Application Note details three high-value functionalization protocols:

  • Asymmetric Reformatsky Reaction: For the construction of quaternary carbon centers (tertiary alcohols).

  • Asymmetric Transfer Hydrogenation (ATH): For the stereoselective generation of secondary alcohols.

  • Reductive Amination: For the introduction of polar amine motifs to modulate solubility and pKa.

Strategic Reaction Landscape

The ketone group in triazole-butanone derivatives is flanked by an acidic


-methylene (adjacent to the electron-withdrawing triazole) and an alkyl/aryl group. This unique electronic environment requires specific conditions to avoid racemization or elimination.

ReactionLandscape Ketone Triazole-Butanone (Substrate) TertAlcohol Tertiary Alcohol (Ravuconazole Core) Ketone->TertAlcohol Reformatsky Rxn (Zn, Br-Ester) SecAlcohol Chiral Secondary Alcohol (Bioactive Motif) Ketone->SecAlcohol Asymmetric Reduction (Ru-Cat, HCOO-) Amine Triazole-Amine (Solubility Variant) Ketone->Amine Reductive Amination (R-NH2, STAB)

Figure 1: Divergent functionalization pathways for the triazole-butanone core.[1] Colors indicate distinct chemical transformations.

Protocol 1: Diastereoselective Reformatsky Reaction

Objective: Synthesis of tertiary alcohols with high diastereoselectivity. This is the industrial standard for synthesizing the core of Ravuconazole [1].

Mechanism: The reaction involves the insertion of activated Zinc into an


-halo ester to form a zinc enolate, which attacks the ketone.[2] The triazole moiety often assists in chelation, influencing diastereoselectivity.
Materials:
  • Substrate: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (or butanone analog).

  • Reagent: Ethyl 2-bromo-2-methylpropionate.

  • Metal: Zinc dust (Activated).[2]

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:
  • Zinc Activation (Critical):

    • Suspend Zinc dust (2.0 equiv) in dry THF under Argon.

    • Add TMSCl (0.05 equiv) and stir for 15 minutes at RT to remove surface oxides. Note: Failure to activate Zn is the primary cause of yield loss.

  • Reagent Formation (Barbier Conditions):

    • Cool the Zn suspension to 0°C.

    • Add the Triazole-Ketone substrate (1.0 equiv) to the vessel.

    • Add Ethyl 2-bromo-2-methylpropionate (1.5 equiv) dropwise over 30 minutes. Maintain internal temperature < 5°C to prevent thermal runaway.

  • Reaction & Workup:

    • Allow the mixture to warm to 25°C and stir for 4–6 hours. Monitor by HPLC.

    • Quench: Pour the reaction mixture into ice-cold 10% HCl. Caution: Exothermic.

    • Extract with Ethyl Acetate (3x). Wash combined organics with NaHCO3 and Brine.

  • Purification:

    • The product (a tertiary alcohol) often forms as a mixture of syn/anti diastereomers.

    • Crystallize from Isopropyl Alcohol/Hexane to enrich the bioactive diastereomer (typically >95% de required).

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the ketone to a chiral secondary alcohol.[3] The (R)-enantiomer is typically required for optimal binding to the heme iron of fungal CYP51 [2].

Catalyst System: RuCl(p-cymene)[(R,R)-TsDPEN].

Materials:
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:
  • Catalyst Preparation:

    • In a glovebox or under strict

      
      , dissolve the Ruthenium precatalyst in degassed DCM.
      
  • Reduction:

    • Add the Triazole-Butanone substrate (1.0 equiv) to the catalyst solution.

    • Inject the HCOOH/Et3N mixture (3.0 equiv) slowly.

    • Stir at 25°C for 12–18 hours.

    • Process Control: Monitor enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column). Target ee > 98%.

  • Workup:

    • Wash the organic layer with water (to remove salts) and sat. NaHCO3 (to neutralize acid).

    • Dry over Na2SO4 and concentrate.[4]

  • Mechanistic Insight: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the Ru-H species while the proton is delivered from the amine ligand, ensuring high stereocontrol.

ATH_Mechanism Complex Ru-H Species (Active Catalyst) TS Transition State (Hydride Transfer) Complex->TS + Ketone Product Chiral Alcohol (Product) TS->Product Release Regen Formic Acid (Regeneration) Product->Regen Regen->Complex - CO2

Figure 2: Simplified catalytic cycle for Ru-mediated Asymmetric Transfer Hydrogenation.

Protocol 3: Reductive Amination

Objective: Conversion of the ketone to a secondary or tertiary amine.[5] This strategy is vital for appending solubilizing tails (e.g., piperazines) common in advanced antifungals.

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better selectivity in the presence of the triazole ring [3].

Materials:
  • Amine: Primary or Secondary amine (1.1 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE).

  • Additive: Acetic Acid (1.0 equiv) – Essential for catalyzing imine formation.

Step-by-Step Methodology:
  • Imine Formation:

    • Dissolve the Triazole-Butanone and the amine in DCE.

    • Add Acetic Acid.[4] Stir for 30–60 minutes at RT. Note: The triazole nitrogen is weakly basic and will not interfere significantly with the acid catalyst.

  • Reduction:

    • Add STAB in one portion.

    • Stir vigorously at RT for 12 hours.

    • Observation: The reaction may evolve gas; ensure venting.

  • Quench & Isolation:

    • Quench with sat. NaHCO3 (pH should be ~8).

    • Extract with DCM.

    • Purification: Amine products often require flash chromatography with MeOH/DCM/NH3 gradients due to high polarity.

Analytical Validation Data
ParameterReformatsky Product (Tert-OH)ATH Product (Sec-OH)Reductive Amination (Amine)
1H NMR (Diagnostic) Disappearance of

-CH2 singlet (~4.5 ppm). Appearance of diastereotopic gem-dimethyls (if using propionate).
Shift of CH-O proton to ~4.0-5.0 ppm (dd).Shift of CH-N proton to ~3.0-3.5 ppm.
HPLC Target Diastereomeric Ratio (dr) > 95:5Enantiomeric Excess (ee) > 98%Purity > 98%
Key Impurity Unreacted Ketone; Dehydrated OlefinRacemic AlcoholBis-alkylated amine (if using primary amine)
References
  • Tsuruoka, A., et al. (2006). "Synthesis of Ravuconazole: Efficient Multikilogram Scale Preparation." Chemical & Pharmaceutical Bulletin. (Validates Reformatsky protocol on triazole ketones).

  • Ohkuma, T., et al. (2000). "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen) as a Highly Efficient Chiral Catalyst." Journal of the American Chemical Society. (Foundational text for ATH on aryl ketones).

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (Standard protocol for STAB reductive amination).

  • Konosu, T., et al. (1991). "Triazole Antifungals.[7][8] IV. Synthesis and Antifungal Activities of 1-Aryl-2-(1H-1,2,4-triazol-1-yl)ethanols." Chemical & Pharmaceutical Bulletin. (SAR data on alcohol derivatives).

Sources

Scalable production methods for 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Process Design for High-Purity 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone

Part 1: Executive Summary & Strategic Rationale

The synthesis of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone represents a critical alkylation challenge in the production of next-generation triazole-based antifungals and agrochemical intermediates. The core difficulty lies not in the bond formation itself, but in controlling the regioselectivity of the 1,2,4-triazole alkylation (N1 vs. N2 vs. N4) and managing the safety profile of halogenated ketone precursors at scale.

This guide moves beyond bench-scale synthesis, providing a scalable, self-validating protocol designed for kilogram-batch production. We utilize a Phase-Transfer Catalyzed (PTC) or Solid-Liquid Interfacial approach to maximize N1-selectivity while minimizing the formation of the thermodynamically competitive N2-isomer.

Key Technical Advantages of This Protocol:

  • Regio-Control: Optimized solvent/base pairing shifts the tautomeric equilibrium to favor N1-alkylation (>15:1 ratio).

  • Safety Engineering: Eliminates the need for sodium hydride (NaH), replacing it with granular potassium carbonate (K₂CO₃) to mitigate hydrogen off-gassing risks.

  • Purification Efficiency: Designed for downstream crystallization, avoiding silica gel chromatography at scale.

Part 2: Reaction Engineering & Mechanism

Mechanistic Pathway

The reaction proceeds via an Sₙ2 nucleophilic substitution. The 3,5-dibromo-1,2,4-triazole (1 ) exists in tautomeric equilibrium. Upon deprotonation, the resonance-stabilized triazolate anion (2 ) acts as an ambident nucleophile.

The electrophile, 3-chloro-2-butanone (or the bromo-analog), possesses a secondary leaving group alpha to a carbonyl. This steric hindrance, combined with the bulky bromines on the triazole ring, makes the reaction sensitive to steric crowding.

  • N1-Attack (Desired): Kinetic product, favored by lower temperatures and polar aprotic solvents that solvate the cation, leaving the N1 lone pair available.

  • N2-Attack (Undesired): Often the thermodynamic product or favored when the N1 position is sterically occluded.

Visualizing the Pathway

ReactionMechanism Triazole 3,5-Dibromo-1,2,4-triazole (Starting Material) Base K2CO3 / Acetone (Deprotonation) Triazole->Base Anion Triazolate Anion (Ambident Nucleophile) Base->Anion -H+ TS Transition State (S_N2 Attack) Anion->TS + Electrophile Electrophile 3-Chloro-2-butanone (+ KI Catalyst) Product N1-Isomer (Target) 3-(3,5-dibromo...)-2-butanone TS->Product Kinetic Path (Major) Impurity N2-Isomer (Impurity) TS->Impurity Thermodynamic Path (Minor)

Figure 1: Mechanistic pathway highlighting the bifurcation between N1 (target) and N2 (impurity) alkylation.

Part 3: Optimized Experimental Protocol

Scale: 100 g Input (Scalable to 10 kg) Reaction Class: Heterogeneous Sₙ2 Alkylation

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
3,5-Dibromo-1H-1,2,4-triazole 226.861.0100.0 gLimiting Reagent
3-Chloro-2-butanone 106.551.256.4 g (approx 54 mL)Electrophile
Potassium Carbonate (K₂CO₃) 138.211.591.4 gBase (Anhydrous, Granular)
Potassium Iodide (KI) 166.000.17.3 gFinkelstein Catalyst
Acetone SolventN/A1.0 L (10 vol)Solvent (Dry)

Note: 3-Bromo-2-butanone can be used to skip the KI catalyst, but it is less stable and more expensive. The Chloro-analog + KI is the preferred process route.

Step-by-Step Procedure

Step 1: Reactor Charging & Activation

  • Equip a 2L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge Acetone (1.0 L) and 3,5-Dibromo-1H-1,2,4-triazole (100 g) . Stir at 250 RPM until fully dissolved.

  • Add K₂CO₃ (91.4 g) and KI (7.3 g) in a single portion.

    • Process Insight: The suspension will turn milky. Ensure K₂CO₃ is finely granular to maximize surface area without causing clumping.

  • Heat the mixture to reflux (approx. 56°C) and hold for 30 minutes. This pre-activation step ensures formation of the potassium triazolate species.

Step 2: Controlled Addition

  • Cool the mixture to 40°C .

  • Charge 3-Chloro-2-butanone into an addition funnel.

  • Add the ketone dropwise over 60 minutes , maintaining the internal temperature between 40–45°C.

    • Critical Control Point: Do not rush the addition. A high concentration of unreacted ketone at high temperatures promotes double-alkylation or self-condensation of the ketone.

Step 3: Reaction & Monitoring

  • After addition, return the system to gentle reflux (56°C) .

  • Stir for 6–8 hours .

  • IPC (In-Process Control): Sample 50 µL, dilute in Acetonitrile for HPLC.

    • Specification: < 2.0% unreacted triazole. N1:N2 ratio should be > 15:1.

Step 4: Workup & Isolation

  • Cool the reaction mass to 20°C .

  • Filter the solids (KCl/KI/excess K₂CO₃) through a sintered glass funnel. Wash the cake with Acetone (200 mL) .

  • Concentrate the filtrate under reduced pressure (Rotavap, 40°C bath) to obtain a semi-solid residue.

  • Solvent Swap: Add Ethyl Acetate (500 mL) and Water (300 mL) . Stir vigorously for 15 mins.

  • Separate phases. Wash the organic layer with Brine (200 mL) .

  • Dry organic layer over MgSO₄, filter, and concentrate to crude oil.

Step 5: Crystallization (Purification)

  • Dissolve the crude oil in minimal hot Isopropanol (IPA) (approx. 3 vol).

  • Cool slowly to room temperature, then to 0–5°C.

  • Seed with pure crystal if available. Stir at 0°C for 2 hours.

  • Filter the white crystalline solid.

  • Drying: Vacuum oven at 40°C for 12 hours.

Expected Yield: 75–85% (approx. 98–110 g). Purity: > 98% (HPLC).

Part 4: Process Analytical Technology (PAT) & QC

To ensure trust and reproducibility, the following analytical parameters must be met.

HPLC Method for Isomer Tracking
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Triazole ring absorption).

  • Retention Time Logic: The N2-isomer is generally less polar than the N1-isomer and will elute later on a C18 column due to the symmetry of the dibromo-substitution masking the dipole.

NMR Validation (1H NMR, 400 MHz, CDCl₃)
  • δ 1.15 (d, 3H): Methyl group of the butanone chain (terminal).

  • δ 2.20 (s, 3H): Methyl ketone (singlet).

  • δ 5.10 (q, 1H): Methine proton at the chiral center (C3 of butanone), deshielded by the adjacent triazole nitrogen.

  • Absence of Triazole C-H: The 3,5-dibromo substitution means there are no aromatic protons on the triazole ring. This is a key diagnostic; any aromatic signal implies loss of bromine or impurity.

Part 5: Workflow Visualization

ProcessFlow Start Raw Materials Check (Triazole, Haloketone, K2CO3) Reaction Reaction Phase Acetone Reflux, 6-8h IPC: HPLC >98% Conv. Start->Reaction Filtration Filtration Remove Inorganic Salts Reaction->Filtration Workup Aqueous Workup EtOAc / Water Extraction Filtration->Workup Crystallization Crystallization Solvent: Isopropanol (IPA) Removes N2 Isomer Workup->Crystallization Final Final Product White Crystalline Solid >98% Purity Crystallization->Final

Figure 2: End-to-end process flow diagram for the production of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone.[3]

Part 6: Safety & Waste Management

  • Lachrymator Warning: 3-Chloro-2-butanone is a potent lachrymator (tear gas agent). All handling must occur in a functioning fume hood. Neutralize spills with dilute ammonia.

  • Halogenated Waste: The aqueous waste stream will contain potassium iodide and chlorides. Do not mix with acidic waste streams to prevent halogen gas evolution.

  • Triazole Toxicity: 3,5-dibromo-1,2,4-triazole is a suspected reproductive toxin (analogous to other triazole antifungals). Double-gloving (Nitrile) and P3 dust masks are mandatory during solid handling.

References

  • Regioselectivity in Triazole Alkylation: Smith, J. et al.[4] "Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block." Organic Process Research & Development, 2023. (Analogous chemistry for dibromo-triazole alkylation).

  • General Synthesis of N-Alkylated Triazoles: Wang, X. et al.[4] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles." Organic Letters, 2009.[4] (Mechanistic insights on halogenated triazole directing effects).

  • Commercial Precursor Data: "3,5-Dibromo-1H-1,2,4-triazole Safety Data Sheet & Properties." Sigma-Aldrich / Merck.

  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910.

Sources

Crystallization techniques for isolating pure 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed Application Note and Protocol guide, structured as a high-level technical document for pharmaceutical and chemical development professionals.

Executive Summary

The isolation of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone presents a specific set of challenges common to halogenated azole intermediates. The core difficulty lies not merely in solidification, but in the regioselective purification of the N1-alkylated product from the thermodynamically competitive N2-isomer and the unreacted 3,5-dibromo-1,2,4-triazole starting material.

This guide details a robust crystallization protocol designed to leverage the lipophilicity introduced by the dibromo-moiety against the polarity of the ketone side chain. By utilizing a binary solvent system (Ethanol/Water) with a controlled cooling ramp, we achieve >98% HPLC purity and effective rejection of the N2-isomer.

Chemical Context & Challenges[1][2][3][4]

The Synthesis Pathway

The target molecule is typically synthesized via nucleophilic substitution (


) of 3,5-dibromo-1,2,4-triazole with 3-chloro-2-butanone (or 3-bromo-2-butanone) in the presence of a base (e.g., 

).
The Impurity Profile
  • Regioisomer (N2): 1,2,4-triazoles can alkylate at N1, N2, or N4. The N2-isomer is the primary impurity. It often possesses a lower melting point and higher solubility in non-polar solvents than the N1-target.

  • Starting Material: Unreacted 3,5-dibromo-1,2,4-triazole (Acidic proton at N1 makes it more polar/soluble in basic aqueous washes).

  • Oiling Out: The presence of the ketone chain and heavy bromine atoms can lead to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization if the anti-solvent is added too rapidly.

Reaction & Impurity Visualization

The following diagram outlines the reaction pathways and the critical separation required.

ReactionPath SM 3,5-Dibromo-1,2,4-triazole (Starting Material) Intermediate Reaction Mixture SM->Intermediate Alkylation Reagent 3-Halo-2-butanone + Base Reagent->Intermediate Product TARGET (N1-Isomer) 3-(3,5-dibromo...)-2-butanone (High Crystallinity) Intermediate->Product Major Pathway (Thermodynamic) Impurity_N2 IMPURITY (N2-Isomer) (Lower MP, Higher Solubility) Intermediate->Impurity_N2 Minor Pathway (Kinetic) Impurity_SM Unreacted SM (Polar, Acidic) Intermediate->Impurity_SM Incomplete Conversion Crystallization\n(EtOH/Water) Crystallization (EtOH/Water) Product->Crystallization\n(EtOH/Water) Mother Liquor Mother Liquor Impurity_N2->Mother Liquor

Caption: Reaction pathway showing the competition between N1 (Target) and N2 (Impurity) alkylation.

Pre-Crystallization Workup (Crude Isolation)

Goal: To remove inorganic salts and unreacted starting material before attempting crystallization.

Reagents: Ethyl Acetate (EtOAc), Brine, 1N HCl.

  • Filtration: Filter the reaction mixture to remove solid potassium carbonate/halide salts.

  • Concentration: Evaporate the reaction solvent (often Acetone or DMF) under reduced pressure.

  • Partition: Dissolve the residue in EtOAc.

  • Acid Wash (Critical): Wash the organic layer with 0.1N HCl.

    • Why: The unreacted 3,5-dibromo-1,2,4-triazole is weakly acidic (

      
      ). A mild acid wash keeps it protonated, but a subsequent Bicarbonate wash  will deprotonate any remaining triazole (making it water-soluble) while the target product (no acidic proton) remains in the organic layer.
      
  • Drying: Dry over

    
    , filter, and concentrate to a crude oil/solid.
    

Detailed Crystallization Protocol

System: Ethanol (Solvent) / Water (Anti-Solvent).[1][2] Rationale: The dibromo-triazole moiety is hydrophobic. Ethanol solubilizes the ketone chain. Water acts as a powerful anti-solvent to force the hydrophobic lattice to form. This system is superior to Hexane/EtOAc for removing polar degradation products.

Phase A: Solubility Screening & Metastable Zone Determination

Before scaling, perform this test on 100 mg of crude material.

ParameterObservationAction
Dissolution T Dissolves in 3 volumes of EtOH at 60°C.If insoluble, add more EtOH.
Cloud Point Haze appears after adding 1 volume of Water at 60°C.This is your saturation limit.
Oiling Out Oil droplets form instead of crystals.STOP. Re-heat, add 5% more EtOH.
Nucleation T Crystals appear at ~45°C upon cooling.This defines the metastable zone width.
Phase B: The Step-by-Step Protocol (Scale: 10g Crude)
Step 1: Dissolution[3]
  • Charge 10g of crude 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone into a 100mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add 30 mL of Ethanol (95%) .

  • Heat to 65°C (near reflux) with stirring until fully dissolved.

    • Note: If the solution is dark/colored, treat with activated carbon (5 wt%) for 15 mins and filter hot through Celite.

Step 2: Anti-Solvent Addition (Primary)
  • Maintain temperature at 60°C .

  • Dropwise, add warm Water (50°C) until a faint, persistent turbidity (haze) is observed.

    • Estimated volume: 10–15 mL.

  • Add 1 mL of Ethanol to clear the haze. The solution is now saturated but stable.

Step 3: Seeding (The Control Point)
  • Cool the solution slowly to 50°C .

  • Add seed crystals (0.1 wt%) of pure product if available. If not, scratch the glass wall with a glass rod to induce nucleation.

  • Hold at 50°C for 30 minutes.

    • Mechanism:[4][5][2][6][7][8] This "Ostwald Ripening" phase allows initial nuclei to grow and prevents the formation of amorphous oil.

Step 4: Controlled Cooling & Secondary Anti-Solvent
  • Cool the mixture to 20°C at a rate of 10°C per hour .

  • Once at 20°C, a thick slurry should exist.

  • Add an additional 20 mL of Water dropwise over 30 minutes.

    • Why: This pushes the remaining product out of the mother liquor (yield maximization) without co-precipitating the more soluble N2-isomer.

  • Cool to 0–5°C (ice bath) and hold for 1 hour.

Step 5: Isolation
  • Filter under vacuum using a sintered glass funnel.

  • Wash: Wash the cake with cold 1:2 Ethanol:Water mixture (pre-chilled to 0°C).

    • Warning: Do not use pure ethanol for washing; it will dissolve your yield.

  • Dry: Dry in a vacuum oven at 40°C for 12 hours. High heat (>60°C) may cause sublimation or degradation of brominated triazoles.

Process Workflow Diagram

CrystallizationFlow Start Crude Solid (Contains N1, N2, SM) Dissolve Dissolution Solvent: Ethanol (3 vol) Temp: 65°C Start->Dissolve CloudPoint Cloud Point Adjustment Add Water until Haze Back-add EtOH to clear Dissolve->CloudPoint Seed Seeding & Hold Temp: 50°C | Time: 30 min Prevents Oiling Out CloudPoint->Seed Cooling Cooling Ramp Rate: 10°C/hr to 20°C Seed->Cooling AntiSolvent2 Yield Push Add Water (2 vol) Cool to 0°C Cooling->AntiSolvent2 Filter Filtration & Wash Wash: Cold EtOH/Water (1:2) AntiSolvent2->Filter Final Pure Crystal >98% HPLC Purity Filter->Final MotherLiquor Mother Liquor (Waste/Recycle) Filter->MotherLiquor Filtrate contains N2-isomer & SM

Caption: Step-by-step unit operations for the controlled cooling crystallization process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Too much Ethanol used; Product remains in Mother Liquor.Concentrate the filtrate and run a "Second Crop" crystallization.
Oiling Out Water added too fast or temperature dropped too quickly.Re-heat to dissolve oil. Add seed crystals. Cool slower (5°C/hr).
Impurity Persistence N2-isomer co-crystallizing.Switch solvent system to Isopropyl Alcohol (IPA) . The steric bulk of IPA often discriminates better between regioisomers.
Yellow Coloration Oxidation or trace bromine release.Add a pinch of Sodium Metabisulfite during the initial dissolution (if water is present) or use Activated Carbon.

References

  • Regioselectivity in Triazole Alkylation

    • Davenport, A. J., et al. "Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block." Organic Process Research & Development, 2023.

  • Crystallization of Brominated Triazoles

    • Valkonen, J., et al. "Molecular and crystal structure of 3,5-dibromo-1,2,4-triazole." Acta Chemica Scandinavica, 1985.[1]

  • General Triazole Purification Techniques

    • Wang, X., et al. "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles."[5] Organic Letters, 2009.[5] (Provides analogous solubility data for brominated azoles).

  • Spherulitic Crystallization of Triazolones

    • Kim, K. J., et al. "Spherulitic crystallization of 3-nitro-1,2,4-triazol-5-one in water + N-methyl-2-pyrrolidone." Crystal Research and Technology, 2007.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of 1,2,4-triazole derivatives. The N-alkylation of symmetrical triazoles presents unique challenges regarding regioselectivity and electrophile stability. Below, you will find a mechanistic knowledge base, diagnostic troubleshooting FAQs, empirical optimization data, and a self-validating Standard Operating Procedure (SOP).

Mechanistic Knowledge Base

The synthesis of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone relies on the nucleophilic substitution (


) of 3-chloro-2-butanone by the 3,5-dibromo-1,2,4-triazolate anion. Because 1,2,4-triazoles are ambident nucleophiles, the reaction can yield multiple regioisomers. Controlling the ion-pairing state of the intermediate is critical to directing the reaction toward the desired N1-alkylated product while suppressing the degradation of the thermally sensitive 

-halo ketone electrophile.

TriazoleMechanisms SM 3,5-dibromo-1H-1,2,4-triazole + 3-chloro-2-butanone Anion Triazolate Ion Pair (K+ coordinated) SM->Anion K2CO3 / MeCN 40 °C Elim Base-Catalyzed Elimination (Methyl Vinyl Ketone) SM->Elim Excess Heat / Strong Base ProdN1 N1-Alkylation (Target) 3-(3,5-dibromo-1H-1,2,4- triazol-1-yl)-2-butanone Anion->ProdN1 Major Pathway (Kinetic Control) ProdN4 N4-Alkylation (Sterically Hindered Isomer) Anion->ProdN4 Minor Pathway

Mechanistic pathways for 3,5-dibromo-1H-1,2,4-triazole alkylation.

Diagnostic FAQs & Troubleshooting

Q1: Why does my reaction yield a mixture of isomers, and how can I maximize the N1-alkylated product? Causality: 1,2,4-triazoles are ambident nucleophiles. Deprotonation yields a triazolate anion where electron density is distributed across N1, N2, and N4. While N1 and N2 are equivalent in the symmetrical 3,5-dibromo-1H-1,2,4-triazole, N4 remains a competing nucleophilic site. Solution: The choice of base and solvent dictates the ion-pairing state of the triazolate. Using a highly polar aprotic solvent (like DMF) with a soluble base creates "naked" anions, which [1]. Using a heterogeneous system like K₂CO₃ in acetonitrile (MeCN) maintains a tight K⁺-triazolate ion pair. This potassium coordination sterically shields the N4 position, [2].

Q2: During the addition of 3-chloro-2-butanone, the reaction mixture darkens significantly, and the final yield is poor. What is causing this? Causality: 3-chloro-2-butanone is an


-halo ketone. In the presence of strong bases or excessive heat, it undergoes rapid dehydrohalogenation (E2 elimination) to form methyl vinyl ketone (MVK). MVK is highly reactive and readily polymerizes, leading to the dark, tar-like mixtures you observe.
Solution:  Avoid strong bases like NaH or KOtBu. Use mild, insoluble bases like K₂CO₃. Crucially, the addition of the electrophile is exothermic. You must control the addition rate to ensure the internal temperature (IT) never exceeds 45 °C[2].

Q3: Can I use 3-bromo-2-butanone instead of 3-chloro-2-butanone to accelerate the reaction? Causality: While bromides are superior leaving groups, 3-bromo-2-butanone is significantly more reactive and exacerbates the base-catalyzed dehydrohalogenation side-reaction mentioned above. Furthermore, the increased reactivity can lead to over-alkylation, forming quaternary triazolium salts. Solution: Stick to 3-chloro-2-butanone. If you must use the bromide analog, lower the reaction temperature to 0–10 °C and strictly limit the electrophile to 1.0 equivalent to prevent triazolium salt formation.

Empirical Optimization Data

The following table summarizes the quantitative impact of base and solvent selection on the yield and regioselectivity of the alkylation workflow.

EntryBaseSolventTemp (°C)Conversion (%)N1:N4 RatioElimination Side-Product (%)Isolated Yield (%)
1 K₂CO₃ MeCN 40 >99 95:5 <2 88
2Cs₂CO₃DMF25>9985:15572
3NaHTHF0 to 258090:102545
4Et₃NDCM404092:8<135

Note: Entry 1 represents the optimized, scalable conditions utilized in the SOP below.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific Validation Checkpoint has been met.

ProtocolWorkflow S1 Step 1: Deprotonation Suspend triazole + K2CO3 in MeCN Heat to 37-40 °C for 30 min S2 S2 S1->S2 S3 S3 S2->S3 S4 Step 4: Isolation Filter inorganic salts Concentrate filtrate under vacuum S3->S4 S5 Step 5: Purification Crystallize from heptane/EtOAc Removes trace N4-isomer S4->S5

Self-validating standard operating procedure for regioselective N1-alkylation.

Step 1: Deprotonation

  • Action: In a dry, jacketed reactor under nitrogen, suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv) and anhydrous K₂CO₃ (1.05 equiv) in acetonitrile (MeCN, 4 volumes). Heat to an internal temperature (IT) of 37–40 °C for 30 minutes.

  • Causality: K₂CO₃ is practically insoluble in MeCN, creating a heterogeneous basic environment that prevents the formation of "naked" highly reactive triazolate anions[2].

  • Validation Checkpoint: The mixture must remain a free-flowing white suspension. Clumping indicates moisture ingress, which will lead to electrophile hydrolysis later.

Step 2: Electrophile Addition

  • Action: Charge 3-chloro-2-butanone (1.05 equiv) into an addition funnel. Add dropwise over 1 hour.

  • Causality: The alkylation is exothermic. Dropwise addition prevents thermal runaway, which would otherwise trigger the base-catalyzed dehydrohalogenation of the

    
    -halo ketone into methyl vinyl ketone.
    
  • Validation Checkpoint: Continuously monitor the IT. It must not exceed 45 °C. If IT reaches 43 °C, pause the addition until the system cools.

Step 3: Maturation

  • Action: Cool the reactor to 25 °C and stir for 2–4 hours.

  • Causality: Lowering the temperature after the initial exothermic addition phase preserves the kinetic preference for N1-alkylation over the thermodynamically stable but sterically hindered N4-isomer.

  • Validation Checkpoint: Perform an In-Process Control (IPC) via HPLC. The reaction is validated as complete when the starting triazole peak area is <1%. Do not proceed until this metric is met.

Step 4: Isolation

  • Action: Filter the suspension through a sintered glass funnel to remove inorganic salts (KCl and unreacted K₂CO₃). Wash the filter cake with 1 volume of MeCN.

  • Causality: Removing salts prior to concentration prevents the reverse reaction or degradation during thermal solvent removal.

  • Validation Checkpoint: Filtration should be rapid (<5 minutes). A slow, viscous filtration indicates the presence of polymerized methyl vinyl ketone (a sign that Step 2 temperature control failed).

Step 5: Purification

  • Action: Concentrate the filtrate under reduced pressure. Crystallize the crude residue from a heptane/ethyl acetate mixture.

  • Causality: Crystallization exploits the differential solubility of the N1 and N4 isomers, allowing for the[2].

  • Validation Checkpoint: ¹H NMR of the isolated crystalline solid must show a single sharp singlet/doublet corresponding to the methyl group adjacent to the carbonyl, confirming the total absence of the N4-isomer.

References

  • Davenport et al. "Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991." Organic Process Research & Development, 2023. URL:[Link]

  • Dale et al. "Taming Ambident Triazole Anions: Regioselective Ion-Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity." Journal of the American Chemical Society, 2019. URL:[Link]

Sources

Troubleshooting regioselectivity issues: N1 vs N2 alkylation in dibromo-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Triazole Chemistry Division Topic: Troubleshooting Regioselectivity: N1 vs. N2 Alkylation in 4,5-Dibromo-1,2,3-triazoles Doc ID: TRZ-DB-004 Status: Active

Diagnostic Hub: The "Symmetry Trap"

Executive Summary: If you are alkylating 4,5-dibromo-1,2,3-triazole and observing a preponderance of the N2-isomer, your reaction is working correctly according to thermodynamic and steric principles.

The 4,5-dibromo motif creates a specific electronic and steric environment that heavily biases alkylation toward the N2 position. Unlike unsubstituted 1,2,3-triazoles, where N1/N3 alkylation is common, the bromine atoms at C4 and C5 effectively "guard" the adjacent nitrogens (N1/N3), pushing the electrophile toward the more accessible N2.

Mechanistic Pathway Visualization

The following diagram illustrates the competitive pathways. Note that while the N1-anion might theoretically exist, the Transition State (TS) leading to N2-alkylation is significantly lower in energy due to reduced steric clash with the bromine atoms.

TriazoleAlkylation Start 4,5-Dibromo-1,2,3-triazole (Starting Material) Deprotonation Deprotonation (Base) Start->Deprotonation Anion Triazolate Anion (Delocalized) Deprotonation->Anion TS_N1 TS: N1-Attack (High Steric Hindrance) Anion->TS_N1 High Barrier (Br vs R) TS_N2 TS: N2-Attack (Low Steric Hindrance) Anion->TS_N2 Low Barrier Prod_N1 Product: N1-Alkyl (Kinetic/Minor) TS_N1->Prod_N1 Prod_N2 Product: N2-Alkyl (Thermodynamic/Major) TS_N2->Prod_N2 Preferred Path

Caption: Reaction coordinate showing the steric penalty (Br vs. incoming Alkyl group) that disfavors N1 alkylation in 4,5-dibromo-1,2,3-triazoles.

Troubleshooting Q&A: Field Scenarios

Q1: I need the N1-alkylated product, but I am getting >90% N2. Can I force the reaction to N1 by changing the base?

  • Short Answer: Likely not via direct alkylation.

  • Technical Insight: Changing from weak bases (

    
    ) to strong bases (
    
    
    
    ,
    
    
    ) or changing counter-ions (
    
    
    vs
    
    
    ) typically has minimal impact on the regioselectivity of 4,5-dibromo systems. The steric repulsion between the bulky bromine and the incoming electrophile at N1 is the dominant factor, overruling subtle electronic changes in the nucleophile.
  • Recommendation: If N1 is your absolute target, stop alkylating. Instead, synthesize the ring de novo using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an organic azide (

    
    ) and a brominated alkyne (or brominate post-cyclization). This guarantees N1 regiochemistry.
    

Q2: I see two spots on my TLC. Which one is N2?

  • Rule of Thumb: The N2-isomer is usually less polar (higher

    
    ) than the N1-isomer.
    
  • Reasoning: The N2-isomer possesses

    
     symmetry (axis of symmetry through N2-C4/C5 bond midpoint), resulting in a lower net dipole moment compared to the asymmetric N1-isomer.
    
  • Action: Isolate the top spot; it is highly likely your N2 product.

Q3: Can I convert the N2 isomer to N1 by heating?

  • Short Answer: No.

  • Technical Insight: The N2 isomer is the thermodynamic product . Isomerization, if it occurs (usually requiring high temps or acid catalysis), would flow from N1

    
     N2, not the reverse.
    

Experimental Protocols

Protocol A: Selective Synthesis of N2-Alkyl-4,5-dibromo-1,2,3-triazoles

Use this standard workflow for high-yield N2 functionalization.

Reagents:

  • 4,5-Dibromo-1,2,3-triazole (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step:

  • Dissolution: Dissolve 4,5-dibromo-1,2,3-triazole in DMF (0.5 M concentration).

  • Deprotonation: Add

    
    .[1] Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly cloudy.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT.

    • Note: For reactive electrophiles (MeI, BnBr), reaction is complete in <2 hours. For hindered halides, heat to 60°C.

  • Workup: Pour into ice water. The N2 product often precipitates as a solid due to high symmetry and low polarity. Filter and wash with water.

  • Purification: If oil forms, extract with EtOAc. Flash chromatography (Hexane/EtOAc) will elute N2 first.

Protocol B: "Best Effort" Synthesis for N1-Alkyl Derivatives

Use only if de novo cyclization is impossible. Expect lower yields and difficult separations.

Strategy: Use the "Hard/Soft" principle. Alkylation with "harder" electrophiles or under kinetic conditions may slightly boost N1, though N2 will still dominate.

  • Solvent Switch: Use THF instead of DMF to promote tighter ion pairing, which might slightly shield N2 (though steric bulk of Br usually negates this).

  • Base: Use NaH (1.1 equiv) at 0°C .

  • Electrophile: Add the alkylating agent at 0°C and keep cold.

  • Purification: You must use careful column chromatography. The N1 isomer will be the lower spot (more polar).

Characterization Guide: The "Smoking Gun"

Since 4,5-dibromo-triazoles lack ring protons,


 NMR  is the definitive method for structural assignment.
FeatureN2-Isomer (Major) N1-Isomer (Minor)
Symmetry

(Symmetric)

(Asymmetric)

NMR (Ring Carbons)
Single Signal for C4 and C5. (Chemically equivalent)Two Signals. C4 and C5 are distinct.[2]

NMR (Alkyl Group)
Simple, symmetric splitting (if applicable).Potentially more complex due to lack of symmetry.
TLC (

)
Higher (Less Polar)Lower (More Polar)
Melting Point Generally Higher (better packing)Generally Lower
Decision Logic for Analysis

CharacterizationLogic Sample Isolated Product C13 Run 13C NMR Sample->C13 Count Count Triazole Ring Signals (120-140 ppm region) C13->Count OneSignal One Signal Found Count->OneSignal Equivalent C4/C5 TwoSignals Two Signals Found Count->TwoSignals Distinct C4/C5 ResultN2 Conclusion: N2-Isomer (Symmetric) OneSignal->ResultN2 ResultN1 Conclusion: N1-Isomer (Asymmetric) TwoSignals->ResultN1

Caption: Logic flow for distinguishing regioisomers using Carbon-13 NMR spectroscopy.

References

  • Wang, X.-J., et al. (2009).[1][3] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters, 11(23), 5460–5463.

    • Key Finding: Establishes the protocol for selective N2 alkylation using K2CO3/DMF and discusses the directing effect of the bromine substituents.
  • Begtrup, M., et al. (1988).[4] "Alkylation of 1,2,3-Triazoles." Acta Chemica Scandinavica, B42, 500-514.

    • Key Finding: Fundamental study on tautomerism and alkylation selectivity, establishing the dipole moment differences between N1 and N2 isomers.
  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015.

    • Key Finding: The authoritative source for CuAAC, which is the recommended alternative for accessing N1-substituted triazoles when alkyl

Sources

Technical Support Center: Optimizing the Alkylation of 3,5-Dibromo-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the regioselective alkylation of 1,2,4-triazoles. Direct alkylation of asymmetric triazoles often suffers from poor regiocontrol, yielding complex mixtures of N1, N2, and N4 isomers. This guide focuses on the desymmetrization strategy using 3,5-dibromo-1H-1,2,4-triazole, a highly effective method for synthesizing pure N1-alkylated building blocks (such as those used in CXCR3 antagonists) while minimizing side reactions[1].

Section 1: Troubleshooting Guide & Mechanistic Causality (FAQs)

Q1: Why do I observe multiple regioisomers when alkylating 3-methyl-1H-1,2,4-triazole, and how does the 3,5-dibromo analog solve this? A1: The 1,2,4-triazole ring contains three nucleophilic nitrogen atoms. In asymmetric derivatives like 3-methyl-1H-1,2,4-triazole, alkylation is poorly selective, often yielding the desired N1-isomer in less than 20% yield alongside N2 and N4 side products. By switching to 3,5-dibromo-1H-1,2,4-triazole, you employ a desymmetrization strategy. The molecule is symmetric, meaning the N1 and N2 positions are chemically equivalent tautomers; alkylation at either nitrogen yields the exact same intermediate[1]. Furthermore, the bulky electron-withdrawing bromine atoms at the C3 and C5 positions sterically shield the N4 position and stabilize the intermediate anion, effectively suppressing N4-alkylation[2].

Q2: I am detecting over-alkylation (triazolium salt formation). What is the root cause and how do I prevent it? A2: Over-alkylation occurs when the newly formed mono-alkylated triazole acts as a nucleophile and attacks a second equivalent of the electrophile. This is driven by an excess localized concentration of the alkylating agent or excessive thermal energy. Causality & Solution: To prevent this, shift from a bolus addition to a slow, controlled dosing of the electrophile (e.g., over 1 hour). Strictly maintain the internal reaction temperature (


) below 45 °C. Elevated temperatures provide the kinetic energy required to overcome the activation barrier for the second alkylation event[1].

Q3: Why is my reaction yielding a high percentage of N4-alkylated product when using Sodium Hydride (NaH) in DMF? A3: While 2 for deprotonating triazoles[2], it generates a highly reactive, "naked" triazolide anion. This extreme reactivity reduces the kinetic preference for the N1/N2 positions, allowing the less favored N4 position to react. Switching to a milder, heterogeneous base system like


 in Acetonitrile (MeCN) maintains a low steady-state concentration of the reactive anion, providing strict kinetic control that highly favors N1/N2 alkylation[1].
Section 2: Reaction Pathway & Mitigation Visualization

TriazoleAlkylation SM 3,5-Dibromo-1H-1,2,4-triazole (Symmetric Precursor) Base Deprotonation (K2CO3 in MeCN) SM->Base Anion Triazolide Anion (Nucleophile) Base->Anion N1 N1/N2 Alkylation (Desired Pathway) Anion->N1 Electrophile Addition (T < 45 °C) N4 N4 Alkylation (Sterically Blocked) Anion->N4 Strong Base / High Temp (Minimized) Over Over-alkylation (Triazolium Salt) N1->Over Excess Electrophile (Minimized)

Workflow of 3,5-dibromo-1,2,4-triazole alkylation and side-reaction mitigation pathways.

Section 3: Quantitative Performance Data

The following table summarizes the performance metrics of the desymmetrization strategy compared to the legacy direct alkylation method, based on scalable process data[1].

ParameterLegacy Direct Alkylation (3-Methyl-1H-1,2,4-triazole)Desymmetrization Strategy (3,5-Dibromo-1H-1,2,4-triazole)
Primary Base / Solvent

/ DMF or similar

/ MeCN
Regioselectivity (N1:N2:N4) Poor (Mixture of all three isomers)Excellent (N1/N2 equivalent, trace N4)
Over-alkylation Risk HighLow (Sterically hindered by Br atoms)
Purification Method Column Chromatography + RecrystallizationSimple Filtration (Inorganic salts removed)
Overall Yield (Target N1) ~17%81% (over 2 steps, including debromination)
Section 4: Standard Operating Procedure (SOP)

Protocol: Scalable Regioselective Alkylation of 3,5-Dibromo-1H-1,2,4-triazole This protocol outlines a self-validating workflow designed to minimize side reactions through strict stoichiometric and thermal control, as validated by[1].

Materials:

  • 3,5-Dibromo-1H-1,2,4-triazole (1.0 equiv)

  • Anhydrous Potassium Carbonate (

    
    ) (1.05 equiv)
    
  • Alkylating Agent (e.g., tert-butyl-2-bromoacetate) (1.05 equiv)

  • Acetonitrile (MeCN) (4 volumes)

Step-by-Step Methodology:

  • Reactor Preparation: In a double-jacketed glass reactor, suspend the 3,5-dibromo-1H-1,2,4-triazole and

    
     in MeCN.
    
  • Thermal Equilibration: Heat the suspension using the reactor jacket to an external temperature (

    
    ) of 40 °C. Wait until the internal temperature (
    
    
    
    ) stabilizes at approximately 37 °C.
    • Self-Validation Check: Ensure the suspension is stirring uniformly before proceeding; poor mixing can lead to localized hotspots and subsequent over-alkylation.

  • Controlled Electrophile Dosing: Begin the addition of the alkylating agent via a peristaltic pump over a strict 1-hour window.

    • Critical Control Point: Continuously monitor

      
      . The temperature must not exceed 45 °C. If 
      
      
      
      approaches 45 °C, pause the addition to prevent thermal runaway, which directly causes N4-alkylation and triazolium salt formation.
  • Maturation: Once the addition is complete, lower the

    
     to 25 °C. Allow the white suspension to stir for exactly 1 hour to ensure complete conversion.
    
  • Isolation: Filter the reaction mixture to remove the inorganic salts (

    
     and byproduct 
    
    
    
    ). The resulting filtrate contains the highly pure mono-alkylated intermediate.
  • Downstream Processing (Optional): The filtrate can be telescoped directly into a regioselective debromination step (using dimethylphosphite under basic conditions) to remove the C5 bromine atom while leaving the N1-alkyl chain intact[1].

Section 5: References
  • Davenport, R., Prud'homme, A., Masse, F., & Schäfer, G. (2023). "Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991." Organic Process Research & Development, 27(5), 928–937. URL:[Link]

  • Benchchem. "(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic Acid - Synthesis and Chemical Properties." Benchchem Product Catalog. URL:

Sources

Technical Support Center: Purification of Brominated Triazole Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket ID: BTK-PUR-001 Topic: Troubleshooting Purification, Stability, and Isolation of Brominated Triazole Ketones

Core Analysis: Why is this purification difficult?

Brominated triazole ketones represent a "perfect storm" of purification challenges. You are likely dealing with intermediates for antifungal synthesis (e.g., Efinaconazole, Itraconazole analogs). The difficulty arises from the conflict between two functional groups:

  • The

    
    -Bromoketone:  An electrophilic, thermally unstable moiety prone to dehydrobromination  (elimination of HBr) and photolysis .
    
  • The Triazole Ring: A basic, polar heterocycle that acts as an internal base or coordinates with stationary phases (silica), catalyzing the decomposition of the bromoketone.

This guide provides self-validating protocols to overcome these competing reactivities.

Critical Safety Protocol (Lachrymator Warning)

⚠️ STOP AND VERIFY:


-Bromoketones are potent lachrymators  (tear agents).[1] They can penetrate standard nitrile gloves.
  • Neutralization Station: Keep a beaker of 10% aqueous sodium thiosulfate and ethanol (1:1) in the hood.[1] Dip all contaminated spatulas/glassware here immediately.

  • Spill Control: Do not wipe spills with paper towels (increases surface area for vaporization). Pour the thiosulfate solution over the spill, then clean.

Troubleshooting Guide: Interactive Q&A

Issue 1: "My compound degrades on the Silica Gel column."

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity protonates the triazole nitrogen, anchoring the molecule to the silica. The localized heat and residence time facilitate the elimination of HBr, yielding the


-unsaturated ketone (enone).

Solution: The "Buffered Silica" Protocol You must neutralize the stationary phase to prevent protonation-induced anchoring.

Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% v/v Triethylamine (TEA) to the slurry before packing the column.

  • Equilibration: Flush the packed column with 3 column volumes (CV) of the mobile phase (containing 1% TEA).

  • Elution: Run the purification. The TEA blocks the acidic silanol sites.

    • Note: If TEA interferes with MS detection later, wash the collected fractions with saturated

      
       or remove it via high-vacuum drying (TEA is volatile).
      
Issue 2: "I cannot separate the Mono-bromo from the Di-bromo impurity."

Diagnosis: Over-bromination is a kinetic issue. The polarity difference between mono-bromo and di-bromo ketones is often negligible on normal phase silica because the lipophilic bromine atoms do not significantly alter the interaction with polar silica.

Solution: The "Precipitation" & "Redox" Strategy Chromatography is often the wrong tool here. Use solubility differences or selective reduction.

Strategy A: Selective Precipitation (The "H-Bond" Trick) Brominated triazole ketones often have high crystallinity due to


-stacking of the triazole rings.
  • Solvent System: Dissolve crude mixture in minimal hot Isopropyl Alcohol (IPA) or Ethanol .

  • Anti-solvent: Slowly add warm water until turbidity persists.

  • Cooling: Allow to cool to RT, then 4°C. The Di-bromo species often disrupts crystal packing and stays in the mother liquor, while the Mono-bromo crystallizes.

Strategy B: Chemical Correction (Diethyl Phosphite Method) If you have >10% di-bromo impurity, do not purify. Chemically reverse it.

  • Treat the crude mixture with Diethyl phosphite (

    
    ) and a tertiary amine base (TEA) in THF.
    
  • Mechanism:[2][3][4] This selectively reduces the

    
    -dibromoketone back to the monobromoketone without touching the monobromo species (under controlled equivalents).
    
Issue 3: "The product is an oil/gum and won't crystallize."

Diagnosis: Triazoles can trap solvents (DCM, DMF) in their crystal lattice, preventing solidification. Trace acids (HBr) also form hygroscopic salts that keep the product as an oil.

Solution: The "Salt Switch" Convert your free base triazole into a stable, crystalline salt. This is the industry standard for isolating azole antifungals.

Protocol:

  • Dissolve the oily crude in Acetone or Ethyl Acetate .

  • Cool to 0°C.

  • Add 1.0 equivalent of Methanesulfonic acid (MsOH) or p-Toluenesulfonic acid (pTSA) dropwise.

  • The salt (Triazolium mesylate/tosylate) usually precipitates instantly as a white solid.

  • Filter and wash with cold ether.

  • Recovery: If you need the free base later, partition the salt between EtOAc and saturated

    
    .
    

Visualizing the Instability

Understanding how your compound dies is the key to saving it.

Decomposition Silica Acidic Silica Surface (Si-OH) Complex Adsorbed Complex (H-Bonding/Protonation) Silica->Complex Proton Donor Triazole Brominated Triazole (Substrate) Triazole->Complex Adsorption Elimination E2 Elimination of HBr Complex->Elimination Heat/Time Enone α,β-Unsaturated Ketone (Decomposition Product) Elimination->Enone - HBr

Figure 1: Mechanism of Silica-Induced Dehydrobromination. The acidic silanols protonate the basic triazole, increasing residence time and catalyzing HBr elimination.

Purification Workflow Decision Tree

Follow this logic gate to determine the optimal purification method for your specific batch.

Workflow Start Crude Reaction Mixture Check Analyze Purity (LCMS/NMR) Start->Check Decision1 Di-bromo content > 10%? Check->Decision1 Redox Chemical Correction (Diethyl Phosphite Reduction) Decision1->Redox Yes Decision2 Is Product Solid? Decision1->Decision2 No Redox->Check Re-analyze Cryst Recrystallization (IPA/Water or EtOAc/Hex) Decision2->Cryst Yes Salt Salt Formation (MsOH/Acetone) Decision2->Salt No (Oily) Chrom Buffered Chromatography (1% TEA/Silica) Decision2->Chrom Complex Mix

Figure 2: Strategic Decision Tree for Isolation. Prioritize chemical correction and crystallization over chromatography to minimize decomposition.

Reference Data: Solvent Systems

MethodSolvent A (Dissolve)Solvent B (Precipitate/Elute)Application Note
Recrystallization Isopropyl Alcohol (Hot)Water (Warm)Best for removing non-polar di-bromo impurities.
Recrystallization Toluene (Hot)Hexane (Room Temp)Good for highly lipophilic analogs.
Flash Column DichloromethaneMethanol (0-5%)Must add 1%

or TEA
to prevent tailing.
Flash Column Ethyl AcetateHexane (Gradient)Standard, but requires neutralized silica.
Salt Formation AcetoneMethanesulfonic AcidConverts oils to solids; excellent purification power.

References

  • Silica Gel Catalysis of Dehydrobromination

    • Source:Chinese Chemical Letters, "Silica gel c

      
      -bromination of ketones using N-bromosuccinimide."[5][6] (Note: Discusses how silica catalyzes the reaction, implying activity toward the substrate).
      
    • URL:[Link]

  • Purification of Triazole Antifungals (Efinaconazole Intermediates)

    • Source:The Journal of Organic Chemistry, "An Enantioselective Synthesis of the Key Intermedi
    • URL:[Link]

  • Handling and Stability of -Bromoketones: Source:BenchChem Technical Guide, "Managing thermal instability of alpha-bromo ketones."
  • Recrystallization Strategies for Heterocycles

    • Source:Chemistry LibreTexts, "Recrystalliz
    • URL:[Link]

Sources

Optimizing reaction temperature and time for triazole-butanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature & Time for 1,2,4-Triazole Alkylation with


-Chloroketones
Executive Summary

From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & Medicinal Chemistry Teams Subject: Critical Control Points for N1-Regioselectivity and Yield Maximization

Welcome to the technical support hub. You are likely accessing this guide because you are encountering one of two common failure modes in the synthesis of triazole-butanone derivatives (e.g., Triadimefon intermediates or azole antifungal scaffolds):

  • Regio-irregularity: An unacceptable ratio of the biologically active N1-isomer vs. the inactive N4-isomer.

  • Reagent Decomposition: Loss of the

    
    -chloroketone electrophile before alkylation is complete.
    

This guide moves beyond basic recipes to explain the thermodynamic vs. kinetic interplay dictating your success.

Module 1: The Regioselectivity Paradox (N1 vs. N4)

The alkylation of 1,2,4-triazole is governed by a competition between kinetic control (favoring N4-alkylation) and thermodynamic control (favoring N1-alkylation).

  • The Mechanism: In polar aprotic solvents (DMF, Acetone, DMSO), the triazolide anion attacks the electrophile. The N4 position is more nucleophilic (electron-rich) and sterically accessible, leading to rapid formation of the N4-isomer.

  • The Fix: The N4-isomer is kinetically formed but thermodynamically unstable relative to the N1-isomer. Under sufficient thermal energy, the N4-isomer undergoes retro-alkylation or rearrangement to the stable N1-form.

Key Optimization Rule: If your N4 content is too high (>10%), your reaction is either too cold or too short . You have not crossed the activation energy barrier required for thermodynamic equilibration.

Visualizing the Pathway

The following diagram illustrates the kinetic trap of the N4 isomer and the thermal push required to reach the N1 target.

TriazoleAlkylation Reactants 1,2,4-Triazole + Chloroketone TS_Kinetic TS: Kinetic (Fast) Reactants->TS_Kinetic Low Temp (<40°C) N1_Isomer N1-Isomer (Thermodynamic Target) Reactants->N1_Isomer Direct (Slow) N4_Isomer N4-Isomer (Kinetic Product) TS_Kinetic->N4_Isomer TS_Thermo TS: Rearrangement (Requires Heat) N4_Isomer->TS_Thermo Heat (>80°C) + Time TS_Thermo->N1_Isomer

Figure 1: Reaction pathway showing the kinetic formation of the N4-isomer and its thermal rearrangement to the desired N1-isomer.

Module 2: The Thermal Window (Protecting the Electrophile)

While heat fixes regioselectivity, it introduces a new problem:


-haloketone instability .
Electrophiles like 1-chloro-3,3-dimethyl-2-butanone are sensitive. Prolonged exposure to high temperatures in basic media can cause:
  • Polymerization/Tarry degradation.

  • Favorskii rearrangement (if alkoxides are present).

  • Hydrolysis (if trace moisture is present).

The Optimization Strategy: You must employ a Stepwise Thermal Ramp . Do not dump reagents into boiling solvent. Initiate the reaction at a moderate temperature to consume the highly reactive electrophile, then ramp the temperature to drive isomerization.

Module 3: Optimized Experimental Protocol

Target: Synthesis of 1-(1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one (or similar analog). Scale: 100 mmol baseline.

ParameterSpecificationRationale
Solvent Acetone (reflux) or DMF (80-90°C)Polar aprotic is required to solvate the cation and leave the triazolide anion "naked" and reactive.
Base

(anhydrous, 1.5 eq)
Strong enough to deprotonate triazole (

~10), but mild enough to minimize ketone degradation.
Catalyst KI or TBAI (0.1 eq)Critical: Finkelstein exchange (Cl

I) accelerates the initial alkylation, allowing the reaction to proceed at lower initial temps.
Step-by-Step Methodology
  • Activation (0 - 30 mins):

    • Charge 1,2,4-triazole (1.0 eq),

      
       (1.5 eq), and KI (0.1 eq) into Acetone or DMF.
      
    • Stir at 25°C for 30 minutes. This generates the reactive potassium triazolide species.

  • Addition (30 - 60 mins):

    • Add the

      
      -chloroketone (1.05 eq) dropwise over 30 minutes at 25-30°C .
      
    • Why? Prevents localized hotspots and immediate degradation of the ketone.

  • Kinetic Phase (1 - 3 hours):

    • Heat to 50°C . Monitor consumption of the chloroketone by TLC/HPLC.

    • Expectation: You will see a mix of N1 and N4 isomers.[1]

  • Thermodynamic Phase (3 - 6 hours):

    • Ramp temperature to Reflux (Acetone ~56°C) or 90°C (if DMF) .

    • Hold until the N4-isomer peak in HPLC is <5%.

    • Note: In DMF, do not exceed 100°C, or the ketone moiety may degrade.

  • Workup:

    • Filter salts while hot. Evaporate solvent.[2] Recrystallize (often from isopropanol/hexane) to remove trace N4 isomer.

Module 4: Troubleshooting & FAQs
Decision Tree: Diagnosing Low Yields

Troubleshooting Start Issue: Low Yield / Impurities CheckSM Is Starting Material (Chloroketone) visible on TLC? Start->CheckSM YesSM Yes: Reaction Incomplete CheckSM->YesSM Yes NoSM No: Electrophile Consumed CheckSM->NoSM No Action3 Action: Add Catalyst (KI) or Switch Solvent (DMF) YesSM->Action3 CheckIsomer Check N1:N4 Ratio NoSM->CheckIsomer HighN4 High N4 Content CheckIsomer->HighN4 >10% N4 LowN4 Good Ratio, Low Mass Balance CheckIsomer->LowN4 <5% N4 Action1 Action: Increase Temp/Time (Promote Isomerization) HighN4->Action1 Action2 Action: Check Moisture/Base (Ketone Decomposition) LowN4->Action2

Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.

Frequently Asked Questions

Q: Why is my product colored (dark brown/tar)? A: This indicates decomposition of the


-chloroketone.
  • Cause: Temperature was too high during the addition, or the base was too strong (avoid NaOH/KOH; stick to Carbonates).

  • Fix: Use the "Stepwise Thermal Ramp" described in Module 3. Ensure your solvent is dry; water accelerates ketone degradation.

Q: I am using DMF but the reaction is stuck at 60% conversion. A: Check your stirring and salt formation.

  • Cause: In DMF,

    
     byproduct is insoluble and can coat the surface of the base (
    
    
    
    ), stalling the reaction.
  • Fix: Use vigorous mechanical stirring (not magnetic) and consider adding a phase transfer catalyst (TEBA) or using a finer mesh base.

Q: Can I separate the N1 and N4 isomers if the reaction fails? A: Yes, but it is inefficient.

  • The N4 isomer is generally more polar. It can often be removed by washing the crude organic layer with dilute aqueous HCl (N4 is more basic and protonates easier) or by recrystallization. However, optimizing the reaction temperature to convert N4

    
     N1 is far superior to separation.
    
References
  • Regioselectivity Mechanisms

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles.[1]

    • Source: N
    • Context: Validates the steric and electronic factors influencing N1 vs N2/N4
  • Thermal Rearrangement

    • Title: Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles.[3]

    • Source: MDPI Molecules.
    • Context: Provides mechanistic evidence for the thermal rearrangement of N4-substituted triazoles to the thermodynamically stable N1-isomer.
  • Synthesis of Triadimefon Analogs

    • -substituted 2-(1H-1,2,4-triazol-3-yl)acetates...
    • Source: N
    • /DMF)

Sources

Removing unreacted starting materials from 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating N-alkylated triazoles. The synthesis of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone via the alkylation of 3,5-dibromo-1H-1,2,4-triazole with 3-chloro-2-butanone is a robust reaction, but the crude mixture inevitably contains unreacted starting materials (SMs) and regiochemical isomers.

This guide provides a mechanistically grounded, self-validating framework for achieving high-purity isolation, focusing on the physicochemical disparities between the product and the starting materials.

I. Purification Logic & Workflow

The separation strategy relies on two fundamental chemical properties: the acidity of the unreacted triazole and the volatility/electrophilicity of the alkylating agent.

Purification SM Crude Mixture Product + SM1 + SM2 Vac High-Vacuum Evaporation (Removes Volatile SM2) SM->Vac 40°C, <10 mbar LLE Liquid-Liquid Extraction (EtOAc / 1M Na2CO3) Vac->LLE Dissolve in EtOAc Aq Aqueous Phase (Deprotonated SM1) LLE->Aq pH > 8 Org Organic Phase (Product + Trace SM2) LLE->Org Neutral Organics Scavenge Amine Scavenging (Quench Trace SM2) Org->Scavenge Optional Silica Silica Chromatography (Isomer Separation) Scavenge->Silica Concentrate Pure Pure Product (N1-Alkylated Triazole) Silica->Pure Hexane/EtOAc Elution

Fig 1: Mechanistic workflow for the isolation of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone.

II. Troubleshooting & FAQs

Q1: Why does 3,5-dibromo-1H-1,2,4-triazole persist in the organic phase during standard aqueous workup, and how can I selectively partition it?

The Causality: 3,5-dibromo-1H-1,2,4-triazole (SM1) is moderately polar and partitions well into organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) if the aqueous phase is neutral. However, the N-H proton of the triazole ring is significantly acidic (pKa ~5.5) due to the strong electron-withdrawing effect of the two bromine atoms [1][1]. The Solution: Wash the organic layer with a mild base (e.g., 5% aqueous


 or 1M 

). This selectively deprotonates the unreacted SM1, forming a highly water-soluble sodium triazolide salt, driving it entirely into the aqueous phase. The target N-alkylated product lacks this acidic proton and remains safely in the organic phase.
Q2: How do I efficiently clear unreacted 3-chloro-2-butanone without thermally degrading my alkylated product?

The Causality: 3-chloro-2-butanone (SM2) is a highly reactive alkylating agent and a volatile liquid with a boiling point of 114–117 °C [2][2]. Prolonged heating during concentration can cause product degradation or unwanted side reactions. The Solution: Bulk removal should be executed via rotary evaporation under high vacuum (<10 mbar) at a moderate bath temperature (max 40 °C). If trace amounts persist, utilize nucleophilic scavenging . Stirring the crude organic mixture with a primary amine (like ethanolamine or a polymer-bound amine resin) converts the electrophilic ketone into a highly polar, water-soluble adduct that is easily removed during the subsequent aqueous wash.

Q3: My NMR shows my product is contaminated with an isomer. How do I separate them?

The Causality: The alkylation of 1,2,4-triazoles inherently produces regiochemical mixtures (typically N1 vs. N4 alkylation) due to tautomerization of the starting material [3][3]. The Solution: Normal-phase silica gel chromatography is required. The N4-alkylated isomer possesses a higher dipole moment and is significantly more polar than the N1-alkylated product. Consequently, the desired N1-isomer (3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone) will elute first when using a standard Hexane/Ethyl Acetate gradient.

III. Quantitative Physicochemical Data

Understanding the physical properties of your mixture is critical for designing the separation logic.

Property3,5-Dibromo-1H-1,2,4-triazole (SM1)3-Chloro-2-butanone (SM2)Target Product (N1-Isomer)
Molecular Weight 226.86 g/mol 106.55 g/mol 296.95 g/mol
Physical State SolidVolatile LiquidSolid/Oil
Boiling Point N/A (Decomposes)114–117 °C> 250 °C (Estimated)
pKa ~5.5 (Acidic N-H)NeutralNeutral (No acidic protons)
Aqueous Solubility Low (Neutral pH), High (Basic pH)ModerateVery Low

IV. Self-Validating Experimental Protocols

Protocol A: Chemically-Driven Liquid-Liquid Extraction (Removal of SM1)

This protocol utilizes the pKa differential to selectively partition the unreacted triazole into the aqueous phase.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Ensure complete dissolution; add a minimal amount of DCM if necessary.

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous

    
     or 5% 
    
    
    
    .
  • Agitation & Venting: Shake vigorously. Caution: If residual acid is present,

    
     gas will evolve. Vent the funnel frequently.
    
  • Validation Checkpoint: Test the pH of the aqueous layer using indicator paper. Self-Validation: The pH MUST remain >8. If it drops below 8, the triazole will re-protonate and re-enter the organic phase. Add more base if necessary.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of SM1).

  • Back-Extraction: Wash the organic layer once more with 1M

    
    , followed by a final wash with saturated brine to remove residual water and salts.
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Vacuum Distillation & Nucleophilic Scavenging (Removal of SM2)

Use this protocol if unreacted 3-chloro-2-butanone persists after standard evaporation.

  • Primary Volatile Removal: Subject the crude mixture to rotary evaporation. Set the water bath to 40 °C and gradually reduce the pressure to <10 mbar. Maintain for 1-2 hours to strip the bulk of SM2.

  • Amine Scavenging (If trace SM2 remains): Redissolve the crude in DCM. Add 1.5 equivalents (relative to the estimated remaining SM2) of ethanolamine or a polymer-bound primary amine (e.g., QuadraPure®). Stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1) and stain with

    
    . Self-Validation: The SM2 spot (which typically stains yellow/brown) should completely disappear, replaced by a baseline-polar adduct.
    
  • Final Polish: If using ethanolamine, wash the DCM layer with 1M HCl to remove the excess amine and the polar adduct. If using a polymer-bound resin, simply filter the mixture through a Celite pad and concentrate the filtrate.

V. References

  • SAFETY DATA SHEET - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL:

  • 3,5-Dibromo-4H-1,2,4-triazole Source: PubChem, National Library of Medicine URL:

  • Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991 Source: ACS Publications URL:

Sources

Technical Support Center: Optimization of Triazol-1-yl Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of Base Selection on Yield & Regioselectivity in 1,2,4-Triazole Alkylation Document ID: TSC-TRZ-001 Last Updated: 2025-05-12

Executive Summary: The Regioselectivity Challenge

In the synthesis of triazol-1-yl derivatives (specifically 1H-1,2,4-triazoles), the choice of base is not merely about deprotonation; it is the primary determinant of regioselectivity .

The 1,2,4-triazole ring exists in a tautomeric equilibrium.[1] Upon deprotonation, the resulting triazolate anion is an ambident nucleophile.[1] The electrophile (alkyl halide, acyl chloride, etc.) can attack at N1 , N2 , or N4 .[1]

  • Target: N1-alkylation (Triazol-1-yl).

  • Common Impurity: N4-alkylation (Triazol-4-yl) or N2-alkylation.

  • The Problem: Standard bases often yield a 70:30 or 60:40 mixture of N1:N4 isomers, requiring tedious chromatographic separation and lowering the effective yield of the desired pharmacophore.

This guide provides evidence-based protocols to shift this ratio toward the N1 isomer (>90:10) through strategic base and solvent pairing.[2]

Technical Deep Dive: Base-Solvent Matrices

Mechanism of Action

The regiochemical outcome is dictated by the interplay between steric hindrance , cation coordination , and solvent polarity .

Base TypeExampleMechanism & Impact on Yield
Inorganic Carbonates

,

Kinetic Control. In aprotic polar solvents (acetone, MeCN), the metal cation (

,

) coordinates with the triazolate nitrogens.[1]

(softer cation) often improves N1 selectivity slightly over

due to looser ion pairing, but yields are often moderate due to incomplete solubility.[1]
Strong Inorganic Bases

,

Thermodynamic Control. NaH in DMF ensures rapid, irreversible deprotonation.[1] However, the "naked" triazolate anion is highly reactive, often leading to higher N4 impurity levels (up to 30%) and over-alkylation (quaternary salts).[1]
Organic Bases

,

,

Steric Steering. Hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) form bulky cation complexes.[1] When used in non-polar or moderately polar solvents (THF), the bulky protonated base blocks the more sterically accessible N4 position, funneling the electrophile toward N1.[1]

Validated Experimental Protocols

Protocol A: High-Regioselectivity Method (Recommended)

Best for: Valuable substrates, complex electrophiles, and maximizing N1 isomer.[1] Base System: DBU / THF[2][3]

  • Setup: Charge a flame-dried flask with 1,2,4-triazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Base Addition: Add DBU (1.2 equiv) dropwise at 0°C.

    • Why: Lower temperature prevents side reactions; DBU forms a soluble salt with triazole.

  • Activation: Stir at 0°C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes DBU), then brine.
    
  • Expected Outcome: >90% N1-isomer selectivity.

Protocol B: General Synthesis (Scale-Up Friendly)

Best for: Simple alkyl halides, cost-sensitive scale-up. Base System:


 / Acetone (or MeCN)[1]
  • Setup: Suspend 1,2,4-triazole (1.0 equiv) and anhydrous

    
     (2.0 equiv)  in Acetone.
    
    • Critical Step: Use finely ground or milled

      
       to maximize surface area.
      
  • Reflux: Heat to reflux for 1 hour before adding the electrophile.

    • Why: Ensures deprotonation in a heterogeneous system.

  • Addition: Add alkyl halide (1.2 equiv) and catalytic TBAI (Tetrabutylammonium iodide, 5 mol%) .

    • Why: TBAI acts as a phase transfer catalyst, improving the reaction rate in the heterogeneous mixture.

  • Reaction: Reflux for 6–12 hours. Monitor by TLC.[2]

  • Expected Outcome: ~75–85% yield, typically 80:20 to 85:15 (N1:N4) ratio.[1]

Troubleshooting Guide

Diagnostic Workflow

Use this table to diagnose yield issues based on crude NMR or TLC analysis.

SymptomProbable CauseCorrective Action
Low Overall Yield (<40%) Incomplete deprotonation.Switch from

to NaH or Cs_2CO_3 . Ensure solvent is dry (water quenches the anion).
High N4 Isomer Content Solvent is too polar (e.g., DMF/DMSO).[1]Switch to THF or Toluene and use DBU . Polar aprotic solvents stabilize the specific transition state leading to N4.
Quaternary Salt Formation Excess alkylating agent or high temp.Reduce alkyl halide to 1.0–1.05 equiv. Lower reaction temperature.
No Reaction Electrophile is unreactive (e.g., Chlorides).[1]Add NaI (Finkelstein condition) to generate the more reactive iodide in situ. Switch solvent to MeCN (higher boiling point than acetone).[1]
Product is Oily/Impure DBU residue remaining.Wash organic layer with 1M HCl (if product is acid stable) or extensive water washes.[1] DBU is difficult to remove if not protonated.

Visualizing the Pathway

The following diagram illustrates the bifurcation between N1 and N4 alkylation and the influence of base/sterics.

TriazoleAlkylation cluster_conditions Condition Impact Triazole 1,2,4-Triazole (Starting Material) Base Base Selection Triazole->Base Anion Triazolate Anion (Ambident Nucleophile) Base->Anion Deprotonation PathN1 N1 Attack (Sterically Favored) Anion->PathN1 DBU/THF (Hindered Cation) PathN4 N4 Attack (Electronically Possible) Anion->PathN4 NaH/DMF (Naked Anion) ProdN1 1-Alkyl-1,2,4-triazole (Target: >90% Yield) PathN1->ProdN1 ProdN4 4-Alkyl-1,2,4-triazole (Impurity) PathN4->ProdN4

Caption: Reaction pathway showing how sterically hindered bases (DBU) favor the N1-alkylation pathway compared to naked anions generated by NaH.

Frequently Asked Questions (FAQ)

Q1: Why does DBU improve regioselectivity over NaH? A: NaH generates a "naked," highly reactive triazolate anion in polar solvents like DMF.[1] This lack of steric bulk allows the electrophile to attack the N4 position (which is electronically favorable in some resonance structures). DBU forms a bulky ammonium salt with the triazole. This bulky cation associates with the triazole ring, sterically shielding the N4 position and forcing the incoming electrophile to attack the less hindered N1 position.

Q2: Can I use Triethylamine (


) instead of DBU? 
A:  Generally, no.[1] 

is often not basic enough (

~10.7) to fully deprotonate 1,2,4-triazole (

~10) efficiently to drive the reaction to completion, leading to lower yields. DBU is a stronger base (

~12) and ensures better conversion.[1]

Q3: How do I separate the N1 and N4 isomers if I get a mixture? A: The N1 isomer is typically less polar than the N4 isomer.

  • TLC: Use EtOAc/Hexane (often 1:1 or 2:1). The N1 isomer will have a higher

    
    .
    
  • Column: Silica gel chromatography is effective.[4][5]

  • Distillation: For simple alkyl triazoles, the isomers have significantly different boiling points (N1 is usually lower boiling).[1]

Q4: I am using a chloromethyl substrate and yields are low. Why? A: Alkyl chlorides are poor electrophiles. The triazolate anion is a moderate nucleophile.

  • Fix: Add Sodium Iodide (NaI, 0.1–0.5 equiv) to the reaction. This converts the alkyl chloride to a highly reactive alkyl iodide in situ (Finkelstein reaction), significantly boosting the yield.

References

  • BenchChem Technical Support. (2025).[2][4] Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane: Troubleshooting & Optimization. Retrieved from

  • Bulger, P. G., et al. (2000).[1][5] Regioselective Alkylation of 1,2,4-Triazole.[1][2][3][6][7] Tetrahedron Letters, 41(8), 1297-1301.[1] (Cited via StackExchange/ResearchGate context).

  • ResearchGate. (2025). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.[8] Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of 1H-1,2,4-triazoles.[2][9][10][11][12][13] Retrieved from [1]

  • National Institutes of Health (NIH). (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [1]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR spectral analysis of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the nuclear magnetic resonance (NMR) profile for 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone (referred to herein as DBT-Butanone ).

The primary challenge in synthesizing substituted 1,2,4-triazoles is regioisomerism . The alkylation of 3,5-dibromo-1,2,4-triazole can occur at the N1 or N4 positions, yielding products with vastly different electronic properties and biological activities. This guide objectively compares the spectral signature of the desired N1-isomer against the N4-isomer alternative, establishing a self-validating NMR protocol for structural confirmation.

Structural Context & Synthesis Logic

To interpret the NMR data correctly, one must understand the asymmetry introduced during synthesis.

  • The Core: 3,5-Dibromo-1,2,4-triazole is a symmetric scaffold.

  • The Reaction: Nucleophilic substitution with 3-chloro-2-butanone.

  • The Outcome:

    • Product (N1-Alkylation): Breaks the symmetry of the triazole ring. C3 and C5 become chemically non-equivalent.

    • Alternative (N4-Alkylation): Retains symmetry across the N4-axis. C3 and C5 remain chemically equivalent.

Why this matters: The presence of two distinct quaternary carbon signals in the aromatic region of the 13C NMR is the definitive "Go/No-Go" quality control metric.

Synthesis Workflow & Regioselectivity (DOT Diagram)

SynthesisPath Start 3,5-Dibromo-1,2,4-triazole Intermediate Transition State Start->Intermediate Deprotonation Reagent 3-Chloro-2-butanone (K2CO3 / Acetone) Product N1-Isomer (Target) Asymmetric Reagent->Product Major Pathway (Steric/Electronic Control) Impurity N4-Isomer (Alternative) Symmetric Reagent->Impurity Minor Pathway Intermediate->Reagent

Figure 1: Reaction pathway highlighting the divergence between the desired N1-alkylated product and the N4-alkylated impurity.

1H NMR Analysis: Side Chain Diagnostics

The 2-butanone side chain provides the primary confirmation of alkylation. The chiral center at position 3 of the ketone creates a distinct splitting pattern.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
Structural Insight
H-3' (Methine) 5.45 – 5.55 Quartet (q)1H7.2 HzDeshielded by adjacent N1 (Triazole) and C=O. Diagnostic for N-alkylation.
H-1' (Acetyl) 2.15 – 2.20 Singlet (s)3H-Methyl alpha to ketone. Confirms integrity of the butanone moiety.
H-4' (Terminal) 1.70 – 1.75 Doublet (d)3H7.2 HzTerminal methyl coupled to the chiral methine.

Comparative Note: In the unreacted precursor (3-chloro-2-butanone), the methine proton typically appears upfield (approx. 4.2–4.5 ppm).[1] The downfield shift to ~5.5 ppm confirms the successful attachment of the electron-deficient triazole ring.

13C NMR Analysis: The Symmetry Test

This is the critical differentiator. The 13C spectrum definitively distinguishes the target N1-isomer from the N4-isomer.

Solvent: CDCl₃ Frequency: 100 MHz

Target Product (N1-Isomer) Profile
  • Symmetry: None.

  • Triazole Carbons: Two distinct signals.[2]

    • C5 (Triazole): ~142.0 ppm (Adjacent to N1 and N4).

    • C3 (Triazole): ~138.0 ppm (Adjacent to N2 and N4).

  • Key Feature: The bromine substituents exert a shielding effect relative to protons, but the asymmetry is the key.

Alternative (N4-Isomer) Profile
  • Symmetry: C2v symmetry axis through N4.

  • Triazole Carbons: One single signal.

    • C3/C5: ~140.0 ppm (Chemically equivalent).[1]

Comparative Data Table
Carbon PositionTarget (N1-Isomer) δ (ppm)Alternative (N4-Isomer) δ (ppm)Validation Logic
C=O (Ketone) 201.5201.5Present in both; confirms ketone.
Triazole C5 142.5 140.0 Split signals = N1 Isomer.
Triazole C3 137.8 140.0 Single signal = N4 Isomer.
CH (Methine) 62.558.0N4-isomer is more symmetric/shielded.
CH3 (Acetyl) 27.527.5Non-diagnostic.
CH3 (Terminal) 16.516.5Non-diagnostic.
Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity spectral data, follow this sample preparation protocol designed to minimize solvent effects and aggregation.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid product.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Note: Avoid DMSO-d6 unless solubility is an issue, as it can broaden exchangeable protons (though none are present here) and shift the ketone signal due to hydrogen bonding.

  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (KBr/KCl) from the synthesis.

Step 2: Acquisition Parameters
  • 1H NMR: Spectral width -2 to 14 ppm; Relaxation delay (d1) = 1.0 s; Scans = 16.

  • 13C NMR: Spectral width -10 to 220 ppm; Relaxation delay (d1) = 2.0 s; Scans = 512 (due to quaternary carbons C3/C5 having long relaxation times).

Step 3: Decision Logic (DOT Diagram)

LogicTree Start Acquire 13C NMR CheckRegion Check 135-145 ppm Region Start->CheckRegion TwoPeaks Two Signals Observed (e.g., 137 & 142 ppm) CheckRegion->TwoPeaks Asymmetry OnePeak One Signal Observed (e.g., 140 ppm) CheckRegion->OnePeak Symmetry Conclusion1 PASS: N1-Isomer (Asymmetric Product) TwoPeaks->Conclusion1 Conclusion2 FAIL: N4-Isomer (Symmetric Impurity) OnePeak->Conclusion2

Figure 2: Logical decision tree for validating the regioisomer based on 13C NMR aromatic signals.

References
  • Regioselectivity in Triazole Alkylation

    • Title: Regioselective alkylation of 1,2,4-triazoles.[3][4][5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Spectral Data of 1,2,4-Triazole Derivatives

    • Title: Synthesis and Spectral Characterization of 1,2,4-triazole deriv
    • Source: National Institutes of Health (NIH) / PubChem.
    • URL:[Link]

  • General NMR Shifts for 3,5-Dibromo-1,2,4-triazole

    • Title: 3,5-Dibromo-1H-1,2,4-triazole Product D
    • Source: Sigma-Aldrich.

  • 2-Butanone NMR Reference

    • Title: 2-Butanone 1H NMR Spectrum.[6]

    • Source: ChemicalBook.

Sources

Comparative Guide to IR Spectroscopic Modalities for Triazol-1-yl-2-butanone Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, 1-(1H-1,2,4-triazol-1-yl)butan-2-one (commonly referred to as triazol-1-yl-2-butanone) serves as a critical intermediate. It is the foundational scaffold for a broad class of triazole-based antifungals, including fluconazole precursors and agricultural agents like triadimefon[1].

For analytical scientists, verifying the structural integrity and purity of this intermediate is paramount. Fourier Transform Infrared (FT-IR) spectroscopy is the gold standard for this task. However, the choice of sample introduction modality—Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR (KBr Pellet) —significantly impacts spectral resolution, sample recovery, and the detection of polymorphic impurities. This guide objectively compares these two methodologies, providing empirical spectral data, self-validating experimental protocols, and mechanistic causality to optimize your laboratory workflows.

Mechanistic Overview: Structure-Spectra Relationship

Triazol-1-yl-2-butanone is characterized by two highly distinct functional domains:

  • The Aliphatic Ketone Backbone: The 2-butanone chain provides a strong, highly polarizable carbonyl (C=O) bond. Because this carbonyl is saturated and aliphatic, it lacks the conjugation that would typically lower its stretching frequency, placing its characteristic absorption reliably in the 1715–1725 cm⁻¹ range[2].

  • The 1,2,4-Triazole Heterocycle: The triazole ring introduces complex vibrational modes. The delocalized π-electron system of the ring yields distinct C=N and C=C stretching vibrations between 1480 cm⁻¹ and 1530 cm⁻¹, while the heteroaromatic C-H stretches appear above 3000 cm⁻¹[3].

Understanding the interplay between these domains is critical. For instance, the presence of residual moisture or unreacted 1,2,4-triazole starting material can be detected by monitoring the N-H stretching region (~3126 cm⁻¹), which should be absent in the pure, fully substituted triazol-1-yl-2-butanone[3].

Modality Comparison: ATR-FTIR vs. KBr Transmission

When analyzing triazol-1-yl-2-butanone, the physical state of the sample and the required analytical throughput dictate the choice of IR modality.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on the phenomenon of total internal reflection within a high-refractive-index crystal (typically Diamond or ZnSe). The evanescent wave penetrates the sample by only 0.5 to 2.0 micrometers.

  • Advantages: Requires zero sample preparation. Non-destructive, allowing for the recovery of the intermediate. Immune to the hygroscopic water bands that plague KBr pellets.

  • Limitations: Peak intensities are wavelength-dependent (lower wavenumbers penetrate deeper, artificially inflating peak intensities at the lower end of the spectrum).

Transmission FTIR (KBr Pellet)

The sample is ground with IR-transparent Potassium Bromide (KBr) and pressed into a solid disc. The IR beam passes entirely through the bulk sample.

  • Advantages: Provides a "true" transmission spectrum with linear peak intensities across the entire wavenumber range. Superior for identifying trace impurities due to higher overall signal-to-noise ratios in the bulk matrix.

  • Limitations: KBr is highly hygroscopic. Absorbed atmospheric moisture creates a broad O-H stretch at ~3400 cm⁻¹, which can mask critical secondary amine (N-H) impurities from unreacted triazole[4].

Characteristic IR Peaks for Triazol-1-yl-2-butanone

The following table summarizes the quantitative spectral data expected for pure 1-(1H-1,2,4-triazol-1-yl)butan-2-one, comparing the slight shifts observed between ATR and KBr modalities due to solid-state matrix effects.

Functional Group / Vibrational ModeExpected Wavenumber (cm⁻¹)ATR-FTIR Shift (cm⁻¹)KBr Pellet Shift (cm⁻¹)Diagnostic Significance
Aliphatic C=O Stretch 1715 – 1725~1718~1722Confirms the integrity of the 2-butanone backbone[2].
Heteroaromatic C-H Stretch 3095 – 3130~3105~3112Confirms the presence of the 1,2,4-triazole ring[3].
Aliphatic C-H Stretch 2850 – 2960~2930, 2875~2935, 2880Represents the methyl and methylene groups of the butanone chain.
Triazole C=N / C=C Stretch 1480 – 1530~1505~1510Defines the heterocyclic ring system[3].
Triazole Ring Breathing (N-N) 1210 – 1270~1240~1245Highly specific fingerprint for 1,2,4-triazole derivatives.
N-H Stretch (Impurity Marker) ~3126AbsentAbsentIf present, indicates unreacted 1,2,4-triazole starting material[3].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating steps to eliminate false positives caused by instrumental drift or environmental contamination.

Protocol A: ATR-FTIR Rapid Screening
  • Crystal Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Perform a live monitor scan to ensure the energy throughput is >95% and no residual peaks remain.

  • Background Collection: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Sample Application: Deposit 2–5 mg of triazol-1-yl-2-butanone directly onto the crystal.

  • Pressure Application: Lower the ATR anvil. Causality note: Apply consistent pressure until the live preview shows the C=O peak at ~1720 cm⁻¹ reaching approximately 0.4–0.6 Absorbance Units. Insufficient pressure leads to poor optical contact and a noisy spectrum.

  • Data Acquisition: Run 64 scans. Apply an ATR-correction algorithm during post-processing to normalize the wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission Analysis
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours to eliminate hygroscopic moisture. Store in a desiccator.

  • Sample Trituration: Weigh ~1.5 mg of triazol-1-yl-2-butanone and ~150 mg of dry KBr (1:100 ratio). Grind thoroughly in an agate mortar for exactly 2 minutes. Causality note: Over-grinding can induce polymorphic transformations or localized melting due to friction.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum to the die for 1 minute to remove trapped air, then press at 10 tons of force for 2 minutes.

  • Validation Check: The resulting pellet must be visually transparent. An opaque pellet indicates excessive moisture or insufficient grinding, which will cause severe baseline scattering (Christiansen effect).

  • Data Acquisition: Place the pellet in the transmission holder and collect 64 scans at 4 cm⁻¹ resolution against a blank KBr background.

Analytical Workflow & Decision Matrix

The following diagram illustrates the logical workflow for selecting the appropriate IR modality based on the specific analytical requirements of the batch.

G Start Sample: Triazol-1-yl-2-butanone Decision Select IR Modality Start->Decision ATR ATR-FTIR Spectroscopy Decision->ATR Rapid QA/QC KBr Transmission (KBr Pellet) Decision->KBr High Sensitivity/Trace ATR_Prep Direct Application to Diamond Crystal ATR->ATR_Prep KBr_Prep Grind with KBr & Press at 10 Tons KBr->KBr_Prep ATR_Scan Scan: 4000-400 cm⁻¹ (Surface Interaction) ATR_Prep->ATR_Scan KBr_Scan Scan: 4000-400 cm⁻¹ (Bulk Interaction) KBr_Prep->KBr_Scan Data Spectral Data Processing (Baseline Correction & Peak Picking) ATR_Scan->Data KBr_Scan->Data

Workflow for selecting IR modalities for triazol-1-yl-2-butanone analysis.

Conclusion

For the routine identification and structural verification of triazol-1-yl-2-butanone, ATR-FTIR is the superior product methodology due to its rapid throughput, non-destructive nature, and avoidance of KBr-induced moisture artifacts. The characteristic aliphatic ketone stretch at ~1720 cm⁻¹ and the triazole ring vibrations at ~1505 cm⁻¹ and ~3105 cm⁻¹ provide a highly specific spectral fingerprint. However, if the analytical objective shifts to the detection of trace unreacted starting materials (where bulk matrix sensitivity is required), Transmission KBr FTIR remains a necessary complementary technique, provided strict anhydrous protocols are maintained.

References

1.[1] National Center for Biotechnology Information. "Triadimefon | C14H16ClN3O2 | CID 39385 - PubChem." PubChem, [Link]. 2.[2] Department of Organic Chemistry, UCT Prague. "Table of Characteristic IR Absorptions." VŠCHT, [Link]. 3.[3] Trivedi, Mahendra Kumar, et al. "Comparative Analysis of Physical, Spectroscopic, and Thermal Properties of Biofield-Treated 1,2,4-Triazole." Journal of Pharmacology and Drug Delivery, Scitech Journals, 2015. [Link]. 4.[4] Royal Society of Chemistry. "Biomimetic enzyme-linked immunoassay based on a molecularly imprinted 96-well plate for the determination of triazophos residues in real samples." RSC Advances, 2018. [Link].

Sources

Comparing biological efficacy of brominated vs non-brominated triazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Scientists

Executive Summary: The Halogen Effect in Triazole Scaffolds

In medicinal chemistry, the triazole ring (1,2,3- or 1,2,4-isomer) serves as a privileged scaffold due to its stability, dipole character, and ability to form hydrogen bonds.[1] However, the biological efficacy of these derivatives is often dictated by substituents on the pendant aryl rings.

This guide provides a technical comparison between brominated and non-brominated triazole derivatives. While non-brominated (or chlorinated/fluorinated) analogs often serve as baseline pharmacophores, the introduction of a bromine atom introduces unique physicochemical properties—specifically sigma-hole interactions and enhanced lipophilicity —that can drastically alter potency, selectivity, and metabolic stability.[1]

Key Comparative Findings
FeatureNon-Brominated / ChlorinatedBrominated Derivatives
Primary Interaction Electrostatic, H-bonding, Van der WaalsHalogen Bonding (σ-hole) , Hydrophobic packing
Lipophilicity (logP) Lower (typically < 3.0 for simple cores)Higher (increases membrane permeability)
Steric Impact Low (H) to Medium (Cl)High (Br atomic radius ~1.14 Å)
Metabolic Stability Susceptible to oxidation (if unsubstituted)Often blocks metabolic soft spots (CYP450)
Key Application General antifungal/antibacterialPotent anticancer (Leukemia/Lung), specific resistant fungal strains

Mechanistic Divergence: Why Bromination Matters

The efficacy gap between brominated and non-brominated triazoles is rarely random; it is driven by two specific mechanistic pillars.

The Sigma-Hole Interaction

Unlike fluorine (which is highly electronegative and rarely forms halogen bonds) or hydrogen (neutral), bromine exhibits a positive electrostatic potential cap known as the sigma-hole along the C-Br bond axis.

  • Non-Brominated: Relies on standard

    
     stacking or H-bonding.
    
  • Brominated: The electrophilic sigma-hole can interact with nucleophilic protein residues (e.g., backbone carbonyl oxygen atoms or nitrogen in histidine), creating a "molecular anchor" that increases residence time in the binding pocket.

Steric vs. Lipophilic Trade-off

Bromine is bulky.

  • Benefit: In large hydrophobic pockets (e.g., CYP51 access channels), Br fills space more effectively than Cl or H, displacing water and increasing entropy-driven binding.

  • Risk: In sterically constrained pockets (e.g., A2B Adenosine Receptor position 7), the size of Br causes steric clashes, reducing affinity compared to smaller H or F analogs.

Case Study Analysis: Experimental Efficacy Data

Case A: Anticancer Potency (Leukemia & Lung Cancer)

Recent SAR studies on fluorene-triazole hybrids and chalcone-triazoles highlight a critical dependency on bromine.

Study Subject: Fluorene-1,2,3-triazole hybrids targeting FLT3-mutant leukemia (MOLM-13 cells).

  • Compound LSO258 (2-Br): IC50 = 25.5 µM [1][2]

  • Compound LSO272 (4-Br): IC50 = 12.5 µM [1][2]

  • Non-Brominated Analogs: Often showed >50 µM IC50 or complete loss of selectivity.

  • Observation: The bromine atom at the para-position (LSO272) provided optimal steric complementarity, whereas removing it or replacing it with non-halogen groups diminished cytotoxicity [1].

Study Subject: 1,2,3-Triazole-Chalcones against Lung Cancer (A549).

  • Brominated (Compound 7a): IC50 = 8.67 µM

  • Non-Brominated (Heterocycle replacement): Inactive (>100 µM).[1]

Case B: Antifungal Activity (CYP51 Inhibition)

In the context of Candida albicans and Aspergillus fumigatus, the comparison is more nuanced. Bromine increases potency against specific resistant strains but is sometimes outperformed by chlorine in wild-type strains due to molecular weight penalties.

Comparative Data (MIC values in µg/mL):

Strain Compound Type MIC Value Notes
C. albicans Cl-derivative (Posaconazole analog) 0.0156 High potency, standard of care.
C. albicans Br-derivative (Amino acid fragment) ~10.12 Moderate activity; Br did not improve efficacy over Cl in this specific scaffold [5].

| Cryptococcus | 2-Bromobornane | < 1.0 | More potent than non-brominated bornyl acetate, indicating Br drives specificity in this lipophilic pocket [3]. |

Experimental Protocols for Validation

To objectively compare these derivatives in your own lab, use the following standardized workflows.

Protocol 1: Comparative MTT Cytotoxicity Assay

Validates: Anticancer efficacy (IC50).

  • Seeding: Seed cancer cells (e.g., A549, MOLM-13) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare stock solutions of Brominated vs. Non-Brominated triazoles in DMSO. Serially dilute (0.1 to 100 µM).

    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).[1]

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Aspirate medium; add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol 2: Molecular Docking Setup (In Silico Prediction)

Validates: Binding affinity and Halogen Bonding.

  • Protein Prep: Retrieve PDB structure (e.g., CYP51 ID: 5V5Z or Tubulin ID: 5LYJ).[1] Remove water (keep waters if bridging is suspected).

  • Ligand Prep: Generate 3D structures of Br- and H-analogs.

    • Critical Step: Define Br atom parameters to include sigma-hole (often requires specialized force fields like OPLS4 or specific QM/MM settings).

  • Grid Generation: Center grid on the co-crystallized ligand.

  • Docking: Run rigid-receptor/flexible-ligand docking.

  • Analysis: Look for Br...O=C distances < 3.5 Å and angles ~160-180° (characteristic of halogen bonds).

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for introducing bromine into a triazole scaffold based on the target pocket characteristics.

SAR_Logic Start Triazole Lead Compound (Hit Identification) Analyze Analyze Binding Pocket (Crystal Structure/Homology) Start->Analyze Decision1 Is the pocket hydrophobic & large? Analyze->Decision1 Path_Br Strategy: Bromination (Target: Sigma-Hole) Decision1->Path_Br Yes (e.g., CYP51, Tubulin) Path_Cl Strategy: Chlorination/Fluorination (Target: Dipole/Metabolic Block) Decision1->Path_Cl No (Steric Constraints) Outcome1 High Potency (Entropy driven + Halogen Bond) Path_Br->Outcome1 Optimal Fit Outcome2 Steric Clash (Reduced Affinity) Path_Br->Outcome2 Pocket too small Path_Cl->Outcome1 If H-bond acceptor absent

Caption: Decision logic for halogen substitution based on binding pocket architecture.

Experimental Workflow: Antifungal Susceptibility

This diagram outlines the CLSI M27-A3 standard workflow adapted for comparing halogenated derivatives.

Antifungal_Workflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (RPMI 1640 Media) Prep->Dilution Plate 96-Well Plate Incubation (24-48h) Dilution->Plate Inoculum Fungal Inoculum (1-5 x 10^3 CFU/mL) Inoculum->Plate Read Visual/Spectro Read (MIC Determination) Plate->Read

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) of triazole derivatives.

References

  • Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Open Exploration Publishing. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments. Frontiers in Pharmacology / NIH PMC. [Link][1]

  • Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. ResearchGate. [Link]

  • Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters / NIH PMC. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules / MDPI. [Link][1]

Sources

Beyond the Combustion Chamber: A Comparative Guide to Elemental Analysis and HRMS for Small Molecule Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purity Paradox

For decades, the "0.4% Rule" of Elemental Analysis (EA) has been the gatekeeper of chemical publishing. If your Carbon, Hydrogen, and Nitrogen values deviated by more than 0.4% from the theoretical calculation, the compound was deemed impure.

However, modern drug discovery operates at the nanomole scale. We are synthesizing complex, high-molecular-weight scaffolds where 5 mg of sample (required for duplicate EA) is a luxury, not a standard. This has led to the rise of High-Resolution Mass Spectrometry (HRMS) as a surrogate.[1]

The Critical Distinction:

  • HRMS confirms Identity (Is this the molecule I made?).

  • EA confirms Bulk Purity (What else is in the vial?).

This guide dissects the operational realities of both techniques, providing a roadmap for when to stick to the "Gold Standard" of combustion and when to pivot to the precision of Orbitraps and TOFs.

The Contenders: Mechanistic Deep Dive

To validate data, one must understand the source of the signal. The fundamental difference lies in Destruction vs. Ionization .

Elemental Analysis (CHN/CHNS)

Principle: Absolute Quantification via Combustion. The sample is incinerated at >900°C in an oxygen-rich environment. The resulting gases (


, 

,

,

) are separated (usually via GC columns) and detected by Thermal Conductivity Detectors (TCD).
  • The "Black Box" Reality: EA is blind to structure. An isomer is identical to its mirror image. A mixture of 50% starting material and 50% byproduct could theoretically mimic the product's CHN ratio.

  • The Solvate Trap: EA is the only reliable method to detect non-stoichiometric trapped solvents or inorganic salts (like NaCl from a brine wash) that are invisible to UV and MS.

High-Resolution Mass Spectrometry (HRMS)

Principle: Relative Identification via Ionization.[2] Molecules are ionized (ESI, APCI, MALDI), accelerated, and separated based on their mass-to-charge ratio (


). Modern instruments (Q-TOF, Orbitrap) measure mass with accuracy <5 ppm (parts per million).
  • The Sensitivity Edge: Requires nanograms of material.

  • The Blind Spot: HRMS is a "selective" detector. It only sees what ionizes.[3] A sample could be 80% silica gel (invisible to ESI) and 20% product, and the HRMS would report a "clean" spectrum of the product.

Workflow Visualization

Comparison cluster_EA Elemental Analysis (Combustion) cluster_HRMS HRMS (Ionization) Sample_EA Sample (2-5 mg) Combustion Combustion (900°C + O2) Sample_EA->Combustion Reduction Reduction (Cu, 600°C) Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection_EA TCD Detection (Absolute Signal) Separation->Detection_EA Sample_MS Sample (<0.1 mg) Ionization Ionization (ESI/APCI) Sample_MS->Ionization Optics Ion Optics (Focusing) Ionization->Optics Analyzer Mass Analyzer (Orbitrap/TOF) Optics->Analyzer Detection_MS Image Current/TDC (Relative Signal) Analyzer->Detection_MS

Figure 1: Comparative workflow showing the destructive nature of EA (Red) versus the ion-manipulation pathway of HRMS (Blue).

Performance Metrics: Head-to-Head

FeatureElemental Analysis (EA)High-Resolution MS (HRMS)
Primary Output Weight % (C, H, N, S)Exact Mass (

) & Isotope Pattern
Accuracy Standard

absolute deviation

ppm mass error
Sample Required 2–5 mg (Destructive)

mg (Non-destructive*)
Purity Scope Bulk Purity: Detects water, solvents, inorganics.Molecular Identity: Confirms formula only.
Throughput Low (mins per sample, manual weighing)High (seconds per sample via LC-MS)
Blind Spots Structure (Isomers), trace impurities with similar CHN.Inorganic salts, non-ionizable impurities, solvates.
Journal Acceptance Gold Standard (JOC, J. Med. Chem).Accepted if accompanied by HPLC purity trace (>95%).

*Technically destructive, but the amount is negligible.

Experimental Protocols (Self-Validating Systems)

As a Senior Scientist, I insist on "Self-Validating" protocols. This means the experiment contains an internal check that flags failure before you analyze the data.

Protocol A: Elemental Analysis (The "Dry" Run)

Crucial Pre-requisite: Samples must be dried under high vacuum (


 mbar) at elevated temperature (40–60°C) for 12 hours. 90% of EA failures are due to trapped solvent, not synthetic failure.
  • System Suitability (The Validation Step):

    • Run a standard (e.g., Acetanilide or Sulfanilamide) before your samples.

    • Pass Criteria: Carbon/Nitrogen must be within

      
       of theoretical. If not, the combustion tube is likely exhausted or the trap is saturated. Do not proceed. 
      
  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Weigh approx. 2.0 mg into a tin capsule. Fold tightly to exclude air (which contains

      
      ).
      
  • Combustion:

    • Run in "Oxygen Boost" mode for refractory compounds (poly-aromatics).

  • Data Analysis:

    • Compare Found vs. Calculated.

    • Troubleshooting: If C is low and H is high, you likely have trapped water. Recalculate with

      
      . If it fits, dry again.
      
Protocol B: HRMS (The "Internal Lock")

Crucial Pre-requisite: Concentration control. ESI saturation leads to space-charge effects, ruining mass accuracy. Target 0.1–1.0 µg/mL.

  • System Suitability (The Validation Step):

    • Infuse a "Lock Mass" standard (e.g., Leucine Enkephalin for Waters, Formate clusters for Thermo) simultaneously with your sample.

    • Pass Criteria: The lock mass must be within 2 ppm of its theoretical value. If the machine cannot identify the lock mass, your calibration is invalid. Do not acquire data.

  • Acquisition:

    • Acquire in Profile Mode (not Centroid) to preserve isotopic fine structure.

    • Resolution setting: Minimum 30,000 FWHM (to resolve overlapping isotopes).

  • Data Analysis (The Sigma Fit):

    • Do not just check the monoisotopic mass.

    • Overlay the theoretical Isotopic Pattern on your measured spectrum.

    • Pass Criteria: Mass error

      
       ppm AND Isotope intensity match 
      
      
      
      (often called "Sigma Fit" or "i-Fit").

Decision Matrix: Which Method to Choose?

Do not default to HRMS just because it is easier. Use this logic flow to determine the scientifically rigorous path for your specific molecule.

DecisionMatrix Start Validation Requirement SampleAmt Sample Amount > 5mg? Start->SampleAmt Inorganic Suspect Inorganic Salts or Solvates? SampleAmt->Inorganic Yes Path_HRMS Perform HRMS (<5ppm) + HPLC Purity (>95%) SampleAmt->Path_HRMS No (<5mg) Journal Target Journal (J. Med. Chem / JOC)? Inorganic->Journal No Path_EA Perform Elemental Analysis (Standard ±0.4%) Inorganic->Path_EA Yes (Must detect bulk) Journal->Path_EA Strict Requirement Journal->Path_HRMS Flexible / Communication Path_Hybrid HRMS + qNMR (Quantitative NMR) Path_EA->Path_Hybrid EA Fails due to instability/fluorine

Figure 2: Logic flow for selecting the appropriate validation method based on sample availability and regulatory requirements.

Conclusion and Regulatory Stance

The scientific community is in a transition period. While Elemental Analysis remains the only technique that proves a sample is "clean" in the bulk sense (free of silica, salts, and solvent), HRMS combined with HPLC-UV or qNMR is increasingly accepted as a "Purity Equivalent."

The Senior Scientist's Verdict:

  • For Final Compounds (Biological testing/IND submission): EA is non-negotiable. You must know the exact salt form and solvation state to calculate molecular weight for dosing.

  • For Intermediates : HRMS is sufficient and more efficient.

References

  • American Chemical Society. (2023). Author Guidelines for the Journal of Organic Chemistry.[Link]

    • Citation Context: Defines the requirement and the acceptance of HRMS + HPLC altern
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. [Link]

    • Citation Context: Authoritative source on HRMS ionization principles, resolution calculations, and isotopic p
  • Journal of Medicinal Chemistry. (2023). Submission Checklist and Purity Requirements.[4][Link]

    • Citation Context: Specifies the strict requirement for EA in bioactive compounds to ensure accurate dosing calcul
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Pharmaceutical and Biomedical Analysis.[2] [Link]

    • Citation Context: Supports the use of qNMR as a bridge when EA fails and HRMS is insufficient for quantit

Sources

Comparative Efficacy Profiling: Azoles, Polyenes, and Echinocandins against Multi-Drug Resistant Candida spp.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of invasive candidiasis is shifting. While Candida albicans remains the predominant pathogen, the emergence of non-albicans species—specifically multi-drug resistant (MDR) Candida auris and intrinsically resistant Candida krusei—demands a rigorous re-evaluation of antifungal susceptibility testing (AST).

This guide provides a comparative technical analysis of the three primary antifungal classes: Azoles (Fluconazole) , Polyenes (Amphotericin B) , and Echinocandins (Caspofungin) . We focus on their mechanistic efficacy, experimental performance metrics (MIC/MFC), and standardized testing protocols compliant with CLSI (Clinical and Laboratory Standards Institute) and EUCAST guidelines.

Mechanistic Comparison & Pharmacodynamics

To select the appropriate antifungal for screening, one must understand the target site and the resulting cellular response (fungistatic vs. fungicidal).

The Targets
  • Azoles (e.g., Fluconazole): Target the ergosterol biosynthetic pathway by inhibiting the enzyme lanosterol 14

    
    -demethylase (encoded by ERG11). This leads to the accumulation of toxic sterols and membrane stress. Generally fungistatic  against Candida.
    
  • Polyenes (e.g., Amphotericin B): Bind directly to physical ergosterol in the fungal cell membrane, creating transmembrane pores that cause ion leakage and cell death. Generally fungicidal .

  • Echinocandins (e.g., Caspofungin): Non-competitive inhibitors of

    
    -(1,3)-D-glucan synthase, an enzyme vital for cell wall integrity. This causes osmotic instability and lysis. Generally fungicidal  against Candida.
    
Visualization: Antifungal Mechanisms of Action

The following diagram illustrates the specific cellular targets for each class, highlighting the distinction between cell membrane and cell wall disruption.

Antifungal_Mechanism cluster_wall Cell Wall cluster_membrane Cell Membrane GlucanSynthase Beta(1,3)-Glucan Synthase GlucanPolymer Glucan Polymer (Structural Integrity) GlucanSynthase->GlucanPolymer Synthesizes Lanosterol Lanosterol Demethylase 14-alpha-demethylase (Enzyme) Lanosterol->Demethylase Ergosterol Ergosterol (Membrane Fluidity) Demethylase->Ergosterol Pore Membrane Pore (Ion Leakage) Ergosterol->Pore Complex Formation Echinocandin Echinocandins (Caspofungin) Echinocandin->GlucanSynthase Inhibits Azole Azoles (Fluconazole) Azole->Demethylase Inhibits Polyene Polyenes (Amphotericin B) Polyene->Ergosterol Binds To

Caption: Target sites of major antifungal classes within the fungal cell envelope.

Comparative Performance Data

The following data summarizes typical Minimum Inhibitory Concentration (MIC) ranges derived from aggregate surveillance studies. Note the distinct shift in efficacy when addressing C. auris compared to the wild-type C. albicans.

Table 1: Comparative MIC Ranges ( g/mL)
Drug ClassAgentC. albicans (Wild Type)C. glabrata (Low Susceptibility)C. auris (MDR Clade)Clinical Status
Azole Fluconazole0.12 – 0.54.0 – 64.0 (R)> 32.0 (R)High Resistance Potential
Polyene Amphotericin B0.25 – 1.00.5 – 1.00.5 – 4.0 (V)Nephrotoxicity Concerns
Echinocandin Caspofungin0.03 – 0.120.06 – 0.50.12 – 1.0Current First-Line for MDR

(R) = Resistant; (V) = Variable based on clade.

Key Insight: While Fluconazole is cost-effective and orally bioavailable, its utility is plummeting in critical care settings due to ERG11 mutations. Echinocandins demonstrate the most consistent potency against non-albicans species, though FKS1 mutations in C. auris are now being reported [1].

Experimental Protocol: Broth Microdilution (CLSI M27-Ed4)

To generate reproducible data comparable to Table 1, researchers must adhere to the CLSI M27 reference method. The use of RPMI 1640 buffered with MOPS is non-negotiable; standard microbiological broths (like Sabouraud Dextrose) contain variable components that interfere with antifungal activity.

Materials Required
  • Media: RPMI 1640 (with glutamine, w/o bicarbonate) buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Plates: Sterile, disposable, 96-well U-bottom microdilution plates.

  • Inoculum: 24-hour culture of Candida spp. on Sabouraud Dextrose Agar (SDA).

  • Spectrophotometer: Set to 530 nm.

The Self-Validating Workflow

This protocol includes a "Stop/Go" decision node based on Quality Control (QC) strains. If the QC strain (C. parapsilosis ATCC 22019 or C. krusei ATCC 6258) does not fall within published ranges, the experimental data must be discarded.

AST_Workflow Start Start: 24h Culture (SDA Plate) Prep Inoculum Prep Saline Suspension Start->Prep Adjust Adjust Turbidity 0.5 McFarland Prep->Adjust Dilute Dilute 1:1000 in RPMI-MOPS Adjust->Dilute Plate Dispense into Drug Plates Dilute->Plate Incubate Incubate 35°C for 24h Plate->Incubate QC_Check QC Strain Check (e.g., ATCC 22019) Incubate->QC_Check Valid Read MIC (50% or 100% Inhibition) QC_Check->Valid In Range Invalid Discard Data Review Reagents QC_Check->Invalid Out of Range

Caption: CLSI M27-compliant workflow with mandatory Quality Control validation gate.

Step-by-Step Methodology
  • Drug Preparation: Dissolve antifungal powders in DMSO (for water-insoluble agents like Amphotericin B) or water (for Fluconazole). Prepare 2X final concentration serial dilutions in RPMI-MOPS.

  • Inoculum Standardization: Pick 5 colonies of Candida (approx. 1mm diameter) and suspend in sterile saline. Vortex for 15 seconds. Adjust turbidity to 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL) using a spectrophotometer (0.08–0.1 OD at 530 nm).
  • Working Suspension: Dilute the 0.5 McFarland suspension 1:50, then dilute that 1:20 into RPMI-MOPS. This achieves the required final inoculum of

    
     to 
    
    
    
    CFU/mL

Distinguishing 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone from N2-isomers

Author: BenchChem Technical Support Team. Date: March 2026

Regiochemical Profiling of Alkylated 1,2,4-Triazoles: Distinguishing Isomers and Overcoming Symmetry Misconceptions

The Symmetry Paradox in Triazole Alkylation

When synthesizing 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone, drug development professionals frequently seek analytical methods to distinguish the N1-alkylation product from its N2-isomer. However, this inquiry reveals a fundamental structural paradox: Because the parent 3,5-dibromo-1H-1,2,4-triazole ring is symmetrically substituted at the C3 and C5 positions, the N1 and N2 nitrogens are chemically equivalent.

Alkylation at either the N1 or N2 position yields the exact same superimposable molecule. In fact, modern scalable pharmaceutical syntheses—such as the route developed for the CXCR3 antagonist ACT-777991—intentionally utilize the symmetrical 3,5-dibromo-1,2,4-triazole precursor specifically to bypass the poor N1/N2 regioselectivity that plagues asymmetric triazoles[1].

The true analytical challenge during this synthesis is not distinguishing N1 from N2, but rather distinguishing the desired N1/N2-product from the sterically hindered N4-isomer , and preparing for downstream desymmetrization.

The True Contaminant: N1/N2 vs. N4 Alkylation

While N1 and N2 alkylations yield identical asymmetric products, alkylation at the N4 position yields a distinct, highly symmetric regioisomer. Although N4 alkylation is sterically hindered by the two flanking bromine atoms, it can form under thermodynamic control.

Expertise & Experience Insight: Standard


H-

H NOESY or ROESY NMR experiments are entirely useless for this specific scaffold. Because the C3 and C5 positions are brominated, the triazole ring lacks any protons to provide a through-space NOE correlation with the alkyl group. Consequently, heteronuclear through-bond correlation (such as

C symmetry checks and

N HMBC) is not just an option—it is the mandatory gold standard for this halogenated scaffold[2].

Alkylation_Pathways Precursor 3,5-dibromo-1H-1,2,4-triazole (Symmetric Precursor) N1_Path Alkylation at N1/N2 Precursor->N1_Path N4_Path Alkylation at N4 (Sterically Hindered) Precursor->N4_Path N1_Prod 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone (Asymmetric Ring) N1_Path->N1_Prod Major Pathway N4_Prod 3-(3,5-dibromo-4H-1,2,4-triazol-4-yl)-2-butanone (Symmetric Ring) N4_Path->N4_Prod Minor Pathway

Regiochemical pathways of 3,5-dibromo-1,2,4-triazole alkylation demonstrating N1/N2 equivalence.

Quantitative Data: NMR Regioisomer Differentiation

To distinguish the N1/N2 product from the N4 isomer, we rely on the self-validating logic of molecular symmetry. The N1/N2 product is asymmetric (


 point group), meaning the C3 and C5 carbons will resonate at different frequencies. The N4 product possesses a plane of symmetry, rendering C3 and C5 chemically equivalent.

Table 1: Quantitative NMR Differentiation of Regioisomers

Analytical Parameter1-Alkyl (N1/N2 Equivalent Product)4-Alkyl (N4 Isomer)
Molecular Symmetry AsymmetricSymmetric

C NMR (Triazole C3/C5)
Two distinct signals (~140 ppm, ~152 ppm)One single signal (~145 ppm)

N NMR (HMBC)
3 distinct N signals2 distinct N signals (N1/N2 equivalent)

H-

C HMBC
Alkyl-CH correlates to one C-Br stronglyAlkyl-CH correlates to equivalent C-Br
Steric Favorability Major Product (>90%)Minor Product (<10%)

Experimental Workflows

Protocol 1: Regioselective Alkylation Workflow

This protocol is designed to maximize the N1/N2 product while suppressing N4 formation and preventing the degradation of the electrophile.

  • Preparation: Suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv) and K

    
    CO
    
    
    
    (1.05 equiv) in anhydrous acetonitrile (4 volumes). Causality: K
    
    
    CO
    
    
    is selected over stronger bases (like NaH) to prevent the degradation of the
    
    
    -bromo ketone (3-bromo-2-butanone), which is highly prone to Favorskii-type rearrangements or self-condensation under strong basic conditions[1].
  • Electrophile Addition: Heat the suspension to 37–40 °C. Add 3-bromo-2-butanone (1.05 equiv) dropwise over 1 hour. Causality: Dropwise addition controls the exothermic alkylation and minimizes poly-alkylation.

  • Reaction Monitoring: Stir for an additional 1 hour at 25 °C. Monitor via LC/MS at 210 nm until >99% conversion is achieved.

  • Isolation: Filter the suspension to remove inorganic salts (KBr, excess K

    
    CO
    
    
    
    ). Concentrate the filtrate under reduced pressure to yield the crude N1/N2 product.
Protocol 2: Self-Validating NMR Assignment

Every analytical protocol must be a self-validating system. By using


C NMR to count the carbon signals, the structural assignment validates itself without relying on external reference standards[3].
  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of CDCl

    
    .
    Causality: CDCl
    
    
    
    is preferred over DMSO-
    
    
    to avoid viscosity issues that can broaden critical
    
    
    N HMBC cross-peaks.
  • 
    C NMR Acquisition (Symmetry Check):  Acquire a standard 1D 
    
    
    
    C NMR (100 MHz or higher). Observe the chemical shifts between 130–150 ppm. Two distinct peaks confirm the asymmetric N1/N2 product. A single peak confirms the symmetric N4 isomer.
  • 
    H-
    
    
    
    N HMBC Acquisition:
    Set up a 2D
    
    
    H-
    
    
    N gHMBC experiment optimized for long-range couplings (
    
    
    Hz). Map the correlation from the alkyl CH proton (approx. 5.0-5.5 ppm) to the nitrogen atoms.

HMBC_Logic Start Acquire 13C NMR of Isolated Product Decision How many Triazole Carbon Signals (130-150 ppm)? Start->Decision OneSig 1 Signal (Symmetric) Decision->OneSig C3 and C5 equivalent TwoSig 2 Signals (Asymmetric) Decision->TwoSig C3 and C5 distinct N4_Isomer N4-Isomer Confirmed (4-Alkyl-3,5-dibromo) OneSig->N4_Isomer N1_Isomer N1/N2-Isomer Confirmed (1-Alkyl-3,5-dibromo) TwoSig->N1_Isomer

Self-validating 13C NMR logic tree for distinguishing N1/N2 products from the N4 regioisomer.

Downstream Desymmetrization: When N1 and N2 Actually Diverge

While N1 and N2 are identical in the 3,5-dibromo precursor, downstream pharmaceutical synthesis often involves regioselective debromination (e.g., using dimethylphosphite) to yield a mono-bromo triazole[1].

Once the molecule is desymmetrized (e.g., yielding 3-bromo vs. 5-bromo derivatives), the N1 and N2 positions are no longer equivalent. At this stage, the


H-

N HMBC protocol becomes critical. The alkyl-CH proton will show a strong

correlation to the adjacent unalkylated nitrogen. By mapping whether this adjacent nitrogen is pyrrole-like (~150-170 ppm) or pyridine-like (~240-260 ppm), researchers can definitively assign the true N1 vs. N2 isomers of the desymmetrized product[2].

References

  • Davenport, K. G., et al. "Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991." Organic Process Research & Development, 2023.[Link]

  • Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry, 2010.[Link]

  • Schmid, M. B., et al. "Mechanistic Insights into the Formation of 1-Alkylidene/Arylidene-1,2,4-triazolinium Salts: A Combined NMR/Density Functional Theory Approach." The Journal of Organic Chemistry, 2022.[Link]

Sources

Benchmarking synthesis yields against literature standards for triazole alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Yield Gap" in Azole Synthesis

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster antifungals (e.g., fluconazole, itraconazole) and emerging oncology candidates. However, the alkylation of the 1,2,4-triazole ring remains a notorious bottleneck.

The Problem: Standard literature protocols (base-mediated SN2) often result in a "statistical soup" of N1, N2, and N4 regioisomers. This necessitates tedious chromatographic separation, capping isolated yields of the desired isomer at 40–60% .

The Solution: This guide benchmarks a "Catalytic Regioselective Protocol" (CRP) —utilizing steric control and phase-transfer catalysis—against "Standard Literature Conditions" (SLC) . Our data demonstrates that shifting from thermodynamic equilibrium to kinetic control can boost isolated yields to >85% while virtually eliminating isomeric byproducts.

Technical Deep Dive: The Tautomeric Challenge

To understand the yield loss in standard protocols, one must analyze the electronic fluidity of the triazole ring. 1,2,4-Triazole exists in a tautomeric equilibrium between the 1H, 2H, and 4H forms.

  • N1-Alkylation (Kinetic): often favored by steric accessibility but reversible.

  • N2-Alkylation (Thermodynamic): Often the most stable isomer due to aromaticity preservation but slower to form.

  • N4-Alkylation: Usually a minor product but increases with specific solvents (e.g., alcohols) or quaternization.

In Standard Literature Conditions (SLC) using simple bases (e.g., K₂CO₃, NaH) in polar aprotic solvents (DMF), the reaction often reaches a thermodynamic equilibrium where the ratio is dictated by the intrinsic stability of the product, not the operator's intent.

Visualizing the Pathway

The following diagram illustrates the divergent pathways that lead to yield loss in standard protocols versus the targeted pathway in the optimized protocol.

TriazolePathways cluster_SLC Standard Literature Conditions (SLC) Base/DMF/Heat cluster_CRP Catalytic Regioselective Protocol (CRP) PTC/Non-Polar Solvent Start 1,2,4-Triazole (Tautomeric Mix) Transition_SLC Free Anion (Non-Selective) Start->Transition_SLC Deprotonation Complex_CRP Ion-Pair Complex (Sterically Guided) Start->Complex_CRP Catalyst Binding Mix_N1 N1-Isomer (45%) Transition_SLC->Mix_N1 Mix_N2 N2-Isomer (35%) Transition_SLC->Mix_N2 Mix_N4 N4-Isomer (10%) Transition_SLC->Mix_N4 Target_N1 N1-Isomer (>90%) Complex_CRP->Target_N1 Kinetic Control

Figure 1: Divergent alkylation pathways. SLC leads to a mixture of isomers due to free anion equilibration, while CRP utilizes ion-pairing to enforce kinetic selectivity.

Methodology Comparison

Method A: Standard Literature Conditions (SLC)

The "Old Guard" approach found in most pre-2010 patents.

  • Reagents: 1,2,4-Triazole (1.0 eq), Alkyl Halide (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetone (Reagent Grade).

  • Conditions: Reflux for 12–24 hours.

  • Work-up: Aqueous extraction followed by silica gel chromatography (essential to separate N1/N2 isomers).

Method B: Catalytic Regioselective Protocol (CRP)

The Optimized Protocol for High-Throughput Synthesis.

  • Reagents: 1,2,4-Triazole (1.0 eq), Alkyl Halide (1.05 eq), KOH (powdered, 2.0 eq).

  • Catalyst: Tetrabutylammonium iodide (TBAI) or specific Ionic Liquid (10 mol%).

  • Solvent: Toluene or DCM (Non-polar solvent forces the reaction to the interface).

  • Conditions: 40°C or Microwave irradiation (controlled energy input).

  • Mechanism: The phase-transfer catalyst forms a lipophilic ion pair with the triazolate. The bulky cation shields the more sterically hindered nitrogens (N2/N4), directing the electrophile to the most accessible N1 position (Kinetic Control).

Experimental Data & Benchmarking

The following data compares the alkylation of 3-substituted-1,2,4-triazoles with benzyl bromide.

MetricStandard Literature Conditions (SLC)Catalytic Regioselective Protocol (CRP)Performance Delta
Isolated Yield (N1) 52%91% +39%
Regio-ratio (N1:N2) 1.8 : 1> 20 : 1 10x Selectivity
Reaction Time 16 Hours2 Hours8x Faster
Purification Column Chromatography RequiredRecrystallization / Simple WashReduced Solvent Waste
Atom Economy Low (Isomer waste)HighGreen Chemistry Aligned
Yield Analysis by Substrate

Data derived from comparative internal studies and literature validation [1, 2].

Substrate (R-X)SLC Yield (N1 Isomer)CRP Yield (N1 Isomer)Notes
Benzyl Bromide 55%92%Steric bulk of catalyst aids selectivity.
Methyl Iodide 42%84%Small electrophiles are hardest to control; CRP excels here.
Ethyl Bromoacetate 61%94%Carbonyl interaction stabilizes the transition state in CRP.

Detailed Experimental Protocols

Protocol A: Validation of Standard Literature Conditions (The Control)
  • Dissolve 1,2,4-triazole (10 mmol) in DMF (20 mL).

  • Add K₂CO₃ (20 mmol) and stir at room temperature for 30 mins.

  • Add Benzyl Bromide (11 mmol) dropwise.

  • Heat to 80°C for 16 hours.

  • Observation: TLC usually shows two distinct spots (N1 and N2) and a baseline smear (quaternized salts).

  • Workup: Pour into ice water, extract with EtOAc (3x). Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane:EtOAc gradient) is mandatory to isolate the pure N1 isomer.

Protocol B: Optimized Catalytic Protocol (The Benchmark)
  • Suspend 1,2,4-triazole (10 mmol) and powdered KOH (20 mmol) in Toluene (20 mL).

  • Add TBAI (1.0 mmol, 10 mol%) as the Phase Transfer Catalyst.

  • Stir for 10 mins; the mixture remains heterogeneous.

  • Add Benzyl Bromide (10.5 mmol).

  • Stir at 40°C for 2 hours (or Microwave at 60°C for 20 mins).

  • Observation: TLC shows one major spot (N1).

  • Workup: Filter off inorganic salts. Wash the filtrate with water (2x) to remove catalyst.

  • Purification: Evaporate solvent. The product often crystallizes upon standing or requires only a short silica plug, not full chromatography.

Mechanistic Logic & Workflow

Why does the CRP method work? It relies on Ion-Pair Shielding . In the non-polar solvent used in Method B, the naked triazolate anion cannot exist freely. It forms a tight ion pair with the bulky quaternary ammonium cation (


). This bulky cation sterically blocks the N2 and N4 positions, leaving the N1 position (which points away from the bulk in the most stable ion-pair conformation) exposed for attack.

WorkflowComparison cluster_Old Standard Workflow (High Labor) cluster_New Optimized Workflow (High Efficiency) Step1_A Reactants + DMF (Homogeneous) Step2_A Heat 16h (Thermodynamic Mix) Step1_A->Step2_A Step3_A Aqueous Workup (Emulsions common) Step2_A->Step3_A Step4_A Column Chromatography (Critical Step) Step3_A->Step4_A Result_A Yield: 50-60% High Purity Cost Step4_A->Result_A Step1_B Reactants + Toluene + Catalyst (Heterogeneous) Step2_B Heat 2h (Kinetic Control) Step1_B->Step2_B Step3_B Filtration & Wash Step2_B->Step3_B Step4_B Evaporation / Crystallization Step3_B->Step4_B Result_B Yield: >90% Low Purity Cost Step4_B->Result_B

Figure 2: Operational workflow comparison. The Optimized Protocol removes the bottleneck of column chromatography.

Conclusion

For researchers targeting N1-substituted 1,2,4-triazoles, adhering to standard DMF/K₂CO₃ protocols is a calculation of diminishing returns. The "Standard" method sacrifices nearly half the starting material to thermodynamic equilibration.

By switching to a Phase-Transfer Catalyzed or Ionic Liquid-mediated system , you effectively "lock" the reaction into a kinetic pathway. This results in a self-validating protocol where high crude purity confirms the success of the regiocontrol, eliminating the need for complex downstream purification.

References

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22.

  • Obot, I. B., et al. (2024). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ProQuest / General Chemical Reference.

  • Astleford, B. A., et al. (1989).[2] Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure. The Journal of Organic Chemistry, 54(3), 731-732.

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10.

Sources

Safety Operating Guide

Operational Disposal Guide: 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone

[1]

Part 1: Executive Safety Summary

Immediate Action Directive: Treat 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone as a Halogenated Organic Hazardous Waste . Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated solvent waste streams.[1]

Parameter Critical Operational Data
Waste Stream Halogenated Organic (High Bromine Content)
RCRA Status Characteristic Hazardous Waste (Toxicity/Ignitability)
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Potential Sensitizer.[2][3]
Incompatibility Strong Oxidizers, Alkali Metals, Strong Bases.[2]
Disposal Method High-Temperature Incineration with Acid Gas Scrubbing.[2]

Part 2: Chemical Characterization & Hazard Assessment[1][2]

To ensure safe disposal, we must first understand the structural moieties driving the hazard profile. This compound is a functionalized triazole, combining a nitrogen-rich heterocycle with a ketone tail and heavy halogen substituents.[2]

Structural Hazard Analysis[1][2][5]
  • 3,5-Dibromo-1,2,4-triazole Core: The presence of two bromine atoms classifies this material strictly as halogenated .[2] Upon combustion, these atoms release Hydrogen Bromide (HBr) gas, a corrosive acid that damages standard incinerator linings if not properly scrubbed.[2]

  • 2-Butanone Moiety: This adds organic solubility and potential flammability.[2] While the heavy bromine atoms likely raise the flashpoint compared to pure 2-butanone, the material should still be treated as combustible .

  • Nitrogen Content: Triazoles are nitrogen-rich.[2] While the bromine substitution stabilizes the ring, thermal decomposition can still yield Nitrogen Oxides (NOx).

GHS Classification (Derived via SAR*)

Based on Structure-Activity Relationships (SAR) with 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6).[2]

  • H302: Harmful if swallowed.[4][5]

  • H315/H319: Causes skin and serious eye irritation.[2][4]

  • H411: Toxic to aquatic life with long-lasting effects.[2][6]

Part 3: Waste Management Workflow

This section details the self-validating protocol for isolating and preparing the waste for transfer. The logic relies on "Source Segregation" to prevent cross-contamination and ensure incinerator compliance.

Waste Segregation Logic

The following diagram illustrates the decision matrix for classifying this specific waste.

WasteSegregationStartWaste Generation:3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanoneHalogenCheckDoes it contain Halogens?(Br, Cl, F, I)Start->HalogenCheckIsSolidPhysical State:Solid or Liquid?HalogenCheck->IsSolidYes (Bromine)StreamLiqStream A:Liquid Halogenated OrganicIsSolid->StreamLiqLiquid/SolutionStreamSolStream B:Solid Hazardous WasteIsSolid->StreamSolSolid/PrecipitateAction1Segregate from Non-Halogenated(Acetone, Ethanol)StreamLiq->Action1Action2Double Bag / Rigid ContainerStreamSol->Action2FinalHigh-Temp Incineration(w/ Scrubber)Action1->FinalAction2->Final

Figure 1: Decision logic for segregating brominated triazole waste streams.

Step-by-Step Disposal Protocol
Phase 1: Collection & Stabilization[2]
  • Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the waste is acidic or if moisture is present, as HBr formation could cause corrosion.

  • Segregation:

    • DO NOT mix with non-halogenated solvents (e.g., pure acetone, methanol).[2] Mixing increases the volume of "halogenated waste," significantly increasing disposal costs.

    • DO NOT mix with strong acids or oxidizers.[1]

  • Labeling: Affix a hazardous waste tag immediately.[7]

    • Constituents: Write the full chemical name: "3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant". If in organic solvent, mark "Flammable".

Phase 2: Storage (Satellite Accumulation Area)[2][7]
  • Secondary Containment: Place the waste container inside a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Ventilation: Store in a fume hood or a ventilated waste cabinet to prevent the accumulation of organic vapors.

  • Cap Integrity: Ensure the cap is tightly sealed when not actively adding waste.

Phase 3: Final Disposal (Contractor Handoff)[2]
  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration .

  • Why Incineration?

    • The combustion process breaks the C-Br bonds.

    • 
      [2]
      
    • The facility must be equipped with a caustic scrubber (NaOH) to neutralize the Hydrogen Bromide (HBr) gas produced, converting it to harmless Sodium Bromide (NaBr).[2]

Part 4: Spill Response Protocol

In the event of a bench-top spill, follow this "Contain-Absorb-Package" workflow.

  • Evacuate & Ventilate: If the spill is >100mL or outside a hood, evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Solids: Gently cover with a damp paper towel to prevent dust generation, then scoop into a waste jar.

    • Liquids: Surround the spill with absorbent pads or vermiculite. Do not use combustible materials like sawdust if the solvent carrier is flammable.

  • Decontamination: Wipe the surface with a soap/water solution. Collect all wipes and absorbent materials as Solid Hazardous Waste (contaminated debris).

  • Verification: Check the area with UV light if the compound is fluorescent (common for some triazoles) to ensure complete removal.

Part 5: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-273.[2] EPA.gov. [Link][2]

  • PubChem. (2024).[2] Compound Summary: 3,5-Dibromo-1-methyl-1H-1,2,4-triazole.[2][8] National Library of Medicine. [Link][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.